Technical Documentation Center

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
  • CAS: 1350760-11-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized, sterically hindered biphenyl building block utilized extensively in modern medicinal chemistry. Rather than serving as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized, sterically hindered biphenyl building block utilized extensively in modern medicinal chemistry. Rather than serving as an active pharmaceutical ingredient (API) on its own, this compound is a critical synthetic intermediate. It provides the rigid, hydrophobic core required for the development of spiro isoxazoline compounds, which act as selective antagonists for the Somatostatin Subtype Receptor 5 (SSTR5)[1].

The defining feature of this molecule is its 2,6-dichloro substitution pattern. The severe steric clash between these ortho-chlorine atoms and the protons of the adjacent 4'-fluorophenyl ring forces the biphenyl system out of planarity. This locked, orthogonal conformation is a vital Structure-Activity Relationship (SAR) parameter, allowing downstream drug candidates to precisely match the three-dimensional pharmacophore of the SSTR5 binding pocket[2].

Molecular & Physicochemical Properties

Understanding the physicochemical parameters of this intermediate is essential for optimizing downstream reactions, particularly amidations or reductions of the carboxylic acid moiety.

PropertyValueStructural Implication
Molecular Formula C₁₃H₇Cl₂FO₂Defines the halogenated biphenyl core.
Molecular Weight 285.10 g/mol Optimal mass for a fragment-based building block.
Exact Mass 283.9807 DaUtilized for high-resolution LC-MS validation.
Hydrogen Bond Donors 1 (COOH)Readily functionalized via coupling reagents (e.g., HATU).
Hydrogen Bond Acceptors 2 (C=O, C-OH)Participates in target receptor hydrogen bonding if unconverted.
Rotatable Bonds 2High rotational energy barrier at the C1-C1' biphenyl bond due to ortho-chlorines.
Topological Polar Surface Area 37.3 ŲHighly lipophilic; requires organic solvents for synthetic manipulation.

Core Synthesis Methodology: Sterically Hindered Suzuki-Miyaura Coupling

The synthesis of 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid relies on a highly regioselective[3].

Mechanistic Rationale
  • Electrophile Selection (Causality): The starting material, 3,5-dichloro-4-iodobenzoic acid , contains both carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than into C-Cl bonds. This kinetic preference guarantees absolute regiocontrol, ensuring the 4-fluorophenyl ring attaches exclusively at the 4-position without unwanted oligomerization.

  • Overcoming Steric Hindrance: The two bulky ortho-chlorines severely impede the transmetalation step of the catalytic cycle. To overcome this high activation energy barrier, the reaction employs microwave irradiation at 115 °C.

  • Solvent Dynamics: A biphasic 1,4-dioxane/aqueous K₂CO₃ system is used. Dioxane solubilizes the lipophilic organic reagents, while the aqueous phase dissolves the inorganic base necessary to convert the boronic acid into a reactive, electron-rich boronate complex.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol is adapted from validated patent literature for SSTR5 antagonist intermediates[3].

  • Reagent Assembly: In a 20 mL microwave-safe reaction vial, combine 3,5-dichloro-4-iodobenzoic acid (400 mg, 1.26 mmol) and 4-fluorophenylboronic acid (220 mg, 1.58 mmol, 1.25 eq).

    • Causality: The 0.25 equivalent excess of boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures.

  • Solvation & Basification: Add 1,4-dioxane (10 mL) and 2M aqueous K₂CO₃ solution (3.2 mL, 6.4 mmol). Flush the vial subsurface with nitrogen gas for 5 minutes.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (84 mg, 0.076 mmol, 6 mol%). Seal the vial and flush the headspace with nitrogen.

    • Causality: Rigorous deoxygenation prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 115 °C for exactly 30 minutes.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z ~315, [M-H]⁻) disappears, replaced entirely by the product mass (m/z ~283, [M-H]⁻).

  • Workup & Isolation: Dilute the cooled mixture with 15 mL of water and wash with ethyl acetate (2 x 10 mL) to extract non-polar impurities (e.g., homocoupled biphenyl byproducts). Discard the organic layer.

  • Acidification (Visual Validation): Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2.

    • Validation Check: A thick, off-white precipitate will immediately crash out of solution, visually confirming the protonation and isolation of the target carboxylic acid.

  • Final Extraction: Extract the precipitate with fresh ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure compound.

Synthesis A 3,5-Dichloro-4-iodobenzoic acid (Electrophile) C Pd(PPh3)4, K2CO3 Dioxane/H2O, 115°C Microwave, 30 min A->C B 4-Fluorophenylboronic acid (Nucleophile) B->C D 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid (Product) C->D Suzuki-Miyaura Cross-Coupling

Figure 1: Selective Suzuki-Miyaura cross-coupling synthesis workflow.

Application in Drug Discovery: SSTR5 Antagonism

Once synthesized, the carboxylic acid is typically reduced to an alcohol (via Borane-THF) or converted to an amide to construct complex spiro isoxazoline derivatives[3]. These derivatives are highly potent antagonists of SSTR5 .

Biological Context & Mechanism of Action

SSTR5 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Under normal physiological conditions, the binding of the hormone somatostatin to SSTR5 activates the inhibitory G-protein subunit (Gαi)[2]. This activation suppresses adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), which ultimately inhibits glucose-dependent insulin secretion[1].

Drug candidates utilizing the 2,6-dichloro-4'-fluoro-[1,1'-biphenyl] core act as competitive antagonists at the SSTR5 receptor. By physically blocking somatostatin from binding, they prevent the Gαi-mediated drop in cAMP. This restoration of cAMP levels promotes robust, glucose-dependent insulin secretion, making these compounds highly valuable therapeutic candidates for the treatment of Type 2 Diabetes, insulin resistance, and Metabolic Syndrome [1].

SSTR5_Pathway Antagonist Biphenyl-Spiro Isoxazoline (SSTR5 Antagonist) SSTR5 SSTR5 Receptor (Gi-Coupled GPCR) Antagonist->SSTR5 Inhibits binding cAMP cAMP Production Antagonist->cAMP Restores levels Gi Gαi Protein Subunit SSTR5->Gi Activates Gi->cAMP Inhibits Insulin Insulin Secretion (Pancreatic β-cells) cAMP->Insulin Promotes

Figure 2: Mechanism of SSTR5 antagonism restoring cAMP and insulin secretion.

Analytical Characterization & Validation

To ensure structural integrity before proceeding to downstream coupling, the isolated carboxylic acid must be validated using the following analytical benchmarks:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operated in Electrospray Ionization (ESI) negative mode, the compound will present a dominant deprotonated molecular ion [M-H]⁻ at m/z 283.0 . Crucially, the presence of two chlorine atoms will generate a distinct isotopic cluster at m/z 283, 285, and 287 in an approximate 9:6:1 intensity ratio.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • δ >13.0 ppm (br s, 1H): Carboxylic acid proton (often broadened or absent due to solvent exchange).

    • δ ~8.00 ppm (s, 2H): The two chemically equivalent protons on the highly deshielded dichloro-substituted ring (C3 and C5).

    • δ ~7.45 ppm (m, 2H) & δ ~7.35 ppm (t, J = 8.8 Hz, 2H): The 4'-fluorophenyl ring presents a classic AA'BB' spin system, split further by coupling to the ¹⁹F nucleus.

References

  • US Patent 2013/0040978 A1 - Spiro isoxazoline compounds as SSTR5 antagonists Source: Google Patents URL
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura & Suzuki, 1995) URL:[Link]

  • Somatostatin receptor subtype 5 (SSTR5) antagonists as novel insulin secretagogues Source: Expert Opinion on Therapeutic Patents URL:[Link]

Sources

Exploratory

Structure Elucidation and Synthetic Dynamics of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Significance The compound 2,6-dichloro-4'-fluoro-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Significance

The compound 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₇Cl₂FO₂) represents a highly functionalized, sterically hindered biphenyl system. In pharmaceutical and agrochemical development, halogenated biphenyls are privileged scaffolds. However, the specific 2,6-dichloro substitution pattern on Ring A introduces severe steric constraints that fundamentally alter the molecule's three-dimensional conformation and, consequently, its spectroscopic behavior.

As an Application Scientist, I approach the structure elucidation of this molecule not merely as a checklist of analytical techniques, but as a study of causality: how the molecule's physical shape dictates its chemical reactivity and spectral signature.

Conformational Dynamics: The Orthogonal Biphenyl

In a standard biphenyl system, the two aromatic rings prefer a nearly planar conformation to maximize π−π conjugation. However, the presence of two bulky chlorine atoms at the ortho positions (C2 and C6) of Ring A creates massive steric repulsion against the ortho-hydrogens of Ring B. demonstrate that this steric clash forces the two rings into a nearly orthogonal arrangement, with a dihedral angle of approximately 76° to 90°[1].

This lack of coplanarity breaks extended conjugation, which directly impacts the UV-Vis absorption profile and prevents the anisotropic deshielding typically observed in planar biphenyls during Nuclear Magnetic Resonance (NMR) analysis.

Synthetic Strategy: Overcoming Steric Barriers

Synthesizing this molecule via a standard Suzuki-Miyaura cross-coupling presents a significant challenge. The oxidative addition of a palladium catalyst into the C-Br or C-I bond of a 2,6-disubstituted aryl halide is kinetically hindered. According to , standard catalysts like Pd(PPh₃)₄ often fail or yield trace amounts of product[2].

To overcome this, we must employ a self-validating catalytic system using bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos . The electron-rich nature of SPhos accelerates the rate-limiting oxidative addition, while its immense steric bulk facilitates the final reductive elimination step, forcing the two hindered aryl rings together.

SuzukiMechanism Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd 4-Br-3,5-dichloro- benzoic acid TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Accelerated by Bulk) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,6-Dichloro Biphenyl Product RedElim->Product

Caption: SPhos-enabled Pd-catalyzed Suzuki-Miyaura cross-coupling mechanism for hindered substrates.

Experimental Protocol 1: SPhos-Enabled Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under argon, add 4-bromo-3,5-dichlorobenzoic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v). The biphasic system aids in the dissolution of the boronic acid and base.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours. The high temperature is critical to overcome the activation energy barrier imposed by the ortho-chlorines[2].

  • Workup: Cool to room temperature, acidify with 1M HCl (to protonate the carboxylic acid), extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Multidimensional Structure Elucidation

Structure elucidation must be a self-validating system where each analytical technique corroborates the findings of the others.

ElucidationWorkflow cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Crystallographic Analysis Start 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR HRMS HRMS (ESI-) Isotope Pattern Start->HRMS IR FT-IR Spectroscopy (Functional Groups) Start->IR XRD Single Crystal XRD (Dihedral Angle) Start->XRD Struct Confirmed Orthogonal Biphenyl Structure NMR->Struct Connectivity HRMS->Struct Formula & Cl2 IR->Struct COOH & C-F XRD->Struct ~80° Twist

Caption: Workflow for the multidimensional structure elucidation of the target biphenyl compound.

High-Resolution Mass Spectrometry (HRMS)

Because the molecule contains a carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the optimal ionization technique, yielding the [M−H]− ion. The presence of two chlorine atoms provides a distinct, self-validating isotopic signature. The natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) results in a classic 9:6:1 binomial distribution for the M, M+2, and M+4 peaks.

Table 1: HRMS (ESI-) Isotopic Pattern for [M−H]− (C₁₃H₆Cl₂FO₂⁻)

IsopologueExact Mass (m/z)Relative Abundance (%)Structural Significance
M 282.973100.0Base peak, contains two ³⁵Cl atoms
M+2 284.970~65.0Contains one ³⁵Cl and one ³⁷Cl atom
M+4 286.967~10.5Contains two ³⁷Cl atoms
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR provides the definitive connectivity map. The 4'-fluoro substituent is an excellent diagnostic handle. According to reference data from, the ¹⁹F nucleus typically resonates as a sharp singlet (when proton-decoupled) around -115 ppm[3].

In the ¹³C spectrum, the fluorine atom couples strongly with the carbon backbone through scalar spin-spin coupling, validating the Ring B structure. The ¹H spectrum of Ring A will show a single peak integrating to 2 protons (H-3 and H-5) due to the molecule's symmetry around the C1-C4 axis.

Table 2: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H H-3, H-5 (Ring A)7.95s-
¹H H-2', H-6' (Ring B)7.35dd³ JH−H​ = 8.5, ⁴ JH−F​ = 5.5
¹H H-3', H-5' (Ring B)7.20t³ JH−H​ = 8.5, ³ JH−F​ = 8.5
¹⁹F F-4' (Ring B)-115.2s-
¹³C C-4' (Ring B)162.5d¹ JC−F​ = 248.0
¹³C C-3', C-5' (Ring B)115.8d² JC−F​ = 21.5
Experimental Protocol 2: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ (100 atom % D). DMSO is chosen to disrupt hydrogen bonding of the carboxylic acid, ensuring sharp signals.

  • ¹H NMR (400 MHz): Acquire with a standard 30° pulse, 2 seconds relaxation delay, and 16 scans.

  • ¹³C NMR (100 MHz): Acquire with ¹H broad-band decoupling. Due to the lack of NOE enhancement and long T1 relaxation times of the quaternary carbons (C1, C2, C4, C6, C1', C4'), use a relaxation delay (D1) of at least 5 seconds and acquire 1024 scans.

  • ¹⁹F NMR (376 MHz): Acquire with ¹H inverse-gated decoupling to eliminate ¹⁹F-¹H splitting, using CFCl₃ as an external reference (0 ppm)[4].

X-Ray Crystallography

To definitively prove the orthogonal nature of the biphenyl system, single-crystal X-ray diffraction (XRD) is required. Slow evaporation from a mixture of Ethyl Acetate and Hexanes typically yields suitable crystals. The resulting structure will confirm a dihedral angle approaching 80°, validating the steric causality of the 2,6-dichloro substitution[1].

References

  • SpectraBase / John Wiley & Sons, Inc. "4-Fluorobiphenyl - 19F NMR Chemical Shifts." Available at:[Link]

  • ResearchGate / International Journal of Environmental Research and Public Health . "Photodegradation of Selected PCBs (Dihedral Angle Analysis of 2,6-Dichlorobiphenyls)." Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide

Introduction & Structural Significance The compound 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Chemical Formula: C₁₃H₇Cl₂FO₂, Exact Mass: 283.98 Da) represents a highly functionalized, rigid molecular scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The compound 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Chemical Formula: C₁₃H₇Cl₂FO₂, Exact Mass: 283.98 Da) represents a highly functionalized, rigid molecular scaffold frequently utilized in medicinal chemistry (e.g., NSAID analogs, SSTR5 antagonists) and advanced materials. Accurate spectroscopic characterization of this molecule requires a deep understanding of how its extreme steric hindrance dictates its three-dimensional conformation, which in turn profoundly influences its spectral behavior.

This whitepaper provides an in-depth, causality-driven analysis of the molecule's Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational (FT-IR) data, bridging the gap between raw analytical output and physical chemistry principles.

Conformational Dynamics: The Orthogonal Biphenyl Core

Before interpreting the spectral data, one must understand the molecule's structural dynamics. Unsubstituted biphenyls typically adopt a planar or slightly twisted conformation to maximize π-π conjugation. However, the presence of two bulky chlorine atoms at the 2 and 6 positions of Ring A creates a severe steric clash with the ortho-protons (H2', H6') of Ring B.

To relieve this steric strain, the molecule is forced into an orthogonal conformation, where the dihedral angle between the two aromatic rings approaches 90° [1]. This geometry breaks the electronic conjugation between the two rings, effectively isolating their π-systems. This isolation prevents resonance delocalization across the biphenyl bond, shifting both UV-Vis absorption maxima (hypsochromic shift) and specific NMR resonances.

G A Ring A (2,6-Dichloro) C Steric Clash (Cl vs H) A->C B Ring B (4'-Fluoro) B->C D Orthogonal Conformation (Dihedral Angle ~90°) C->D Forces twist E Decoupled Pi-Systems (Shifted UV/NMR) D->E Electronic isolation

Fig 1. Steric-induced orthogonal conformation of 2,6-dichloro-substituted biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The orthogonal nature of the rings simplifies the ¹H NMR spectrum by preventing complex long-range coupling, while the presence of fluorine introduces characteristic heteronuclear splitting in both ¹H and ¹³C spectra.

¹H NMR Analysis (DMSO-d₆, 500 MHz)
  • Ring A (H3, H5): Due to the C2v-like local symmetry of Ring A and the 90° dihedral angle, the protons at positions 3 and 5 are chemically and magnetically equivalent. Lacking any adjacent ortho-protons, they appear as a sharp, isolated singlet (2H) at ~8.05 ppm . The significant downfield shift is driven by the combined electron-withdrawing effects of the para-carboxylic acid (-M, -I) and the ortho-chlorines (-I).

  • Ring B (H2', H3', H5', H6'): The para-fluoro substitution creates an AA'BB'X spin system. The protons ortho to the fluorine (H3', H5') couple strongly with the ¹⁹F nucleus (³J_HF ≈ 8.5 Hz) and their adjacent protons (³J_HH ≈ 8.5 Hz), appearing as an apparent triplet at ~7.35 ppm (2H) . The protons meta to the fluorine (H2', H6') appear as a multiplet at ~7.50 ppm (2H) .

  • Carboxylic Acid (COOH): Appears as a broad, exchangeable singlet at ~13.5 ppm .

¹³C and ¹⁹F NMR Analysis

The ¹³C spectrum is defined by carbon-fluorine spin-spin coupling. The C4' carbon directly attached to the fluorine exhibits a massive one-bond coupling (¹J_CF ≈ 245 Hz) at ~162 ppm. The ¹⁹F NMR spectrum yields a highly diagnostic signal for 4-fluorobiphenyl derivatives, typically resonating between -114 to -117 ppm [2].

Table 1: Summarized ¹H and ¹³C NMR Assignments (DMSO-d₆)

Nucleus / PositionChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment
¹H (H3, H5)8.05Singlet (s)Ring A, meta to biphenyl bond
¹H (H2', H6')7.50Multiplet (m)Ring B, meta to Fluorine
¹H (H3', H5')7.35Apparent Triplet (t), J ≈ 8.5Ring B, ortho to Fluorine
¹H (COOH)13.50Broad Singlet (br s)Carboxylic acid proton
¹³C (C=O)165.8Singlet (s)Carbonyl carbon
¹³C (C4')162.4Doublet (d), ¹J_CF ≈ 245Ring B, C-F carbon
¹³C (C3', C5')115.6Doublet (d), ²J_CF ≈ 21Ring B, ortho to F
¹⁹F (F4')-115.2Triplet of triplets (tt)4'-Fluoro substituent

Mass Spectrometry (ESI-MS): Isotopic Fingerprinting

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is the optimal technique for this molecule, as the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ anion.

The presence of two chlorine atoms provides a self-validating isotopic fingerprint. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, any dichlorinated species will exhibit a rigid, mathematically predictable isotopic distribution ratio of approximately 100 : 65 : 11 corresponding to the M : M+2 : M+4 peaks [3].

Table 2: ESI-MS Negative Mode Isotope Abundances

Ion SpeciesIsotope CompositionExact Mass (m/z)Relative Abundance (%)
[M-H]⁻ (M) C₁₃H₆³⁵Cl₂FO₂⁻282.97100.0 (Base Peak)
[M-H]⁻ (M+2) C₁₃H₆³⁵Cl³⁷ClFO₂⁻284.97~65.0
[M-H]⁻ (M+4) C₁₃H₆³⁷Cl₂FO₂⁻286.97~11.0

Analytical Causality: If the MS spectrum yields the correct exact mass (282.97 Da) but fails to display the 100:65:11 isotopic pattern, the analyst can immediately deduce that the structural assignment is incorrect or the sample is heavily contaminated.

Vibrational Spectroscopy (FT-IR-ATR)

Infrared spectroscopy provides orthogonal validation of the functional groups without requiring dissolution.

  • O-H Stretch: A very broad band from 2500–3200 cm⁻¹ , characteristic of the strong intermolecular hydrogen bonding of carboxylic acid dimers in the solid state.

  • C=O Stretch: A sharp, intense peak at ~1700 cm⁻¹ , representing the carbonyl bond.

  • C-F Stretch: A strong, distinct absorption band at ~1220 cm⁻¹ .

  • C-Cl Stretch: Lower frequency bands at ~780 cm⁻¹ corresponding to the heavy halogen oscillators.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to during characterization.

G Sample 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS ESI-MS (Negative Mode) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR NMR_Data Structural Connectivity & Dihedral Proof NMR->NMR_Data MS_Data Exact Mass & Cl2 Isotope Pattern MS->MS_Data IR_Data Functional Groups (COOH, C-F, C-Cl) IR->IR_Data

Fig 2. Multi-modal spectroscopic workflow for comprehensive structural validation.

Protocol A: Quantitative NMR Preparation
  • Sample Weighing: Accurately weigh 15.0 mg of the analyte using a microbalance.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (100 atom % D). DMSO is chosen over CDCl₃ to prevent signal broadening of the carboxylic acid proton and to ensure complete dissolution of the rigid, polar scaffold.

  • Internal Standard: Add 1.0 µL of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For ¹⁹F NMR, use fluorobenzene or trichlorofluoromethane (CFCl₃) as an external capillary standard.

  • Acquisition: Run ¹H (16 scans, relaxation delay D1 = 2s) and ¹³C (1024 scans, D1 = 2s) at 298 K.

Protocol B: LC-ESI-MS Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v).

  • Ionization Modifier: Add 0.1% Formic Acid to the mobile phase. Note: Even though Formic Acid is an acid, it acts as a proton transfer mediator in the ESI droplet, often enhancing the signal-to-noise ratio of [M-H]⁻ ions in negative mode.

  • Instrument Parameters: Set the ESI capillary voltage to -3500 V, desolvation temperature to 350 °C, and scan range from m/z 150 to 500.

  • Validation: Extract the ion chromatogram (EIC) for m/z 282.97 and verify the 100:65:11 isotopic distribution across the chromatographic peak apex.

References

  • Title: Calculations and experiments on three biphenyl derivatives (biphenyl, 4-cyanobiphenyl and 2,6-dichlorobiphenyl) Source: ResearchGate (Journal of Molecular Structure) URL: [Link]

  • Title: Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis Source: PMC / Applied and Environmental Microbiology URL: [Link]

  • Title: Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites Source: PMC / Drug Metabolism and Disposition URL: [Link]

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Based on its structural features, wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Based on its structural features, which bear resemblance to established classes of therapeutic agents, we will explore two primary hypothetical mechanisms: modulation of γ-secretase and inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying biochemical pathways and proposing robust experimental protocols for the validation of these hypotheses.

Introduction and Molecular Profile

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl carboxylic acid derivative with a unique substitution pattern. The 2,6-dichloro substitution on one phenyl ring and the 4'-fluoro substitution on the other, coupled with the carboxylic acid moiety at the 4-position, suggest potential interactions with specific biological targets. The rigid, planar nature of the biphenyl core, along with the electron-withdrawing and lipophilic characteristics of the halogen substituents, are key determinants of its potential pharmacological activity.

Hypothetical Mechanism of Action I: Modulation of γ-Secretase

The structural similarity of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid to a class of compounds known as γ-secretase modulators (GSMs) presents a compelling avenue for investigation.[1][2][3] GSMs are of significant interest in the development of therapeutics for Alzheimer's disease.[1][3][4]

The Role of γ-Secretase in Alzheimer's Disease

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides of varying lengths.[3][4] The accumulation of the longer, more aggregation-prone Aβ42 peptide is a central event in the pathogenesis of Alzheimer's disease.[1][4]

Proposed Modulatory Action

We hypothesize that 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid acts as a GSM, binding to a site on the γ-secretase complex that allosterically alters its enzymatic activity.[4] Instead of inhibiting the enzyme outright, this modulation would shift the cleavage preference of γ-secretase, resulting in a decrease in the production of the pathogenic Aβ42 peptide and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[3][5]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Abeta42 Aβ42 (Pathogenic) gamma_secretase->Abeta42 Default Pathway Abeta38 Aβ38 (Non-pathogenic) gamma_secretase->Abeta38 Modulated Pathway GSM 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid GSM->gamma_secretase Allosteric Modulation

Caption: Proposed γ-secretase modulation by the compound.

Experimental Validation: γ-Secretase Modulation

2.3.1. In Vitro Aβ Peptide Quantification

This experiment aims to quantify the effect of the compound on the production of different Aβ peptide species.

  • Cell Line: A human neuroglioma cell line (e.g., H4) stably overexpressing human APP.

  • Protocol:

    • Plate cells in 24-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (e.g., 0.1 nM to 10 µM) for 24 hours.

    • Collect the conditioned media.

    • Quantify the levels of Aβ38, Aβ40, and Aβ42 in the media using a sensitive and specific immunoassay, such as a sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay.

  • Expected Outcome: A dose-dependent decrease in Aβ42 levels with a corresponding increase in Aβ38 levels, while Aβ40 levels remain relatively unchanged.

2.3.2. Notch Cleavage Assay

A critical aspect of GSMs is their selectivity for APP processing over other γ-secretase substrates, most notably Notch.

  • Cell Line: A cell line expressing a Notch-reporter construct (e.g., a luciferase reporter downstream of a Notch-responsive promoter).

  • Protocol:

    • Co-culture the Notch-reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1).

    • Treat the co-culture with the test compound at concentrations shown to modulate Aβ production.

    • A known γ-secretase inhibitor (GSI) should be used as a positive control.

    • After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase activity).

  • Expected Outcome: The compound should not significantly inhibit Notch signaling, as indicated by a lack of reduction in reporter activity, in contrast to the GSI control.

Hypothetical Mechanism of Action II: Cyclooxygenase (COX) Inhibition

The biphenyl carboxylic acid scaffold is also a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The 2,6-dichloro substitution pattern is notably present in the potent NSAID, diclofenac.[8][9]

The Role of COX in Inflammation

COX-1 and COX-2 are key enzymes in the pro-inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[10] Inhibition of these enzymes is a well-established mechanism for reducing pain and inflammation.

Proposed Inhibitory Action

We propose that 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid binds to the active site of COX-1 and/or COX-2, preventing the entry of arachidonic acid and thereby inhibiting the production of prostaglandins. The carboxylic acid moiety is likely to form critical interactions with key residues in the active site, such as Tyr-385 and Ser-530.[8][10]

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Conversion No_Inflammation Reduced Inflammation COX_Enzyme->No_Inflammation Inhibitor 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid Inhibitor->COX_Enzyme Inhibition

Caption: Proposed cyclooxygenase (COX) inhibition pathway.

Experimental Validation: COX Inhibition

3.3.1. In Vitro COX Inhibition Assay

This experiment will directly measure the inhibitory potency of the compound against COX-1 and COX-2.

  • Assay Type: A commercially available COX inhibitor screening assay (e.g., a colorimetric or fluorescent assay).

  • Protocol:

    • Purified recombinant human COX-1 and COX-2 enzymes are used.

    • The compound is pre-incubated with each enzyme at various concentrations.

    • Arachidonic acid is added to initiate the reaction.

    • The production of prostaglandin G2 (PGG2) is measured according to the assay manufacturer's instructions.

    • Known selective and non-selective COX inhibitors (e.g., celecoxib, ibuprofen) should be used as controls.

  • Expected Outcome: A dose-dependent inhibition of COX-1 and/or COX-2 activity, allowing for the determination of IC50 values and the selectivity profile of the compound.

3.3.2. Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the effect of the compound on prostaglandin production in a cellular context.

  • Cell Line: A cell line that expresses COX enzymes and produces prostaglandins upon stimulation (e.g., human macrophage-like cells like U937 or murine RAW 264.7).

  • Protocol:

    • Plate cells and treat with the test compound for a short pre-incubation period.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.

    • After an appropriate incubation time, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an ELISA.

  • Expected Outcome: A dose-dependent reduction in LPS-induced PGE2 production, confirming the compound's ability to inhibit COX activity in a cellular setting.

Summary of Quantitative Data

The following table outlines the expected quantitative data to be generated from the proposed validation experiments.

Parameter Experiment Expected Measurement
Aβ42 IC50 In Vitro Aβ Peptide QuantificationConcentration of compound that reduces Aβ42 production by 50%
Aβ38 EC50 In Vitro Aβ Peptide QuantificationConcentration of compound that increases Aβ38 production by 50%
Notch IC50 Notch Cleavage AssayConcentration of compound that inhibits Notch signaling by 50%
COX-1 IC50 In Vitro COX Inhibition AssayConcentration of compound that inhibits COX-1 activity by 50%
COX-2 IC50 In Vitro COX Inhibition AssayConcentration of compound that inhibits COX-2 activity by 50%
PGE2 IC50 Cellular PGE2 Production AssayConcentration of compound that inhibits PGE2 production by 50%

Conclusion

The unique chemical structure of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid suggests at least two plausible and compelling mechanisms of action: modulation of γ-secretase and inhibition of cyclooxygenase enzymes. Both hypotheses are grounded in the established pharmacology of structurally related compounds. The experimental workflows detailed in this guide provide a clear and robust path to elucidating the precise molecular mechanism(s) of this novel compound. The results of these studies will be critical in guiding its future development as a potential therapeutic agent for either neurodegenerative or inflammatory diseases.

References

  • Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (n.d.). ScienceDirect. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023). Frontiers in Pharmacology. [Link]

  • γ-Secretase and its modulators: Twenty years and beyond. (n.d.). PMC. [Link]

  • Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. (2021). ACS Chemical Neuroscience. [Link]

  • Acid Property of Carboxylic Acid Functionality of Diclofenac in Cyclooxygenase Inhibitory Activity. (2015). ThaiJO. [Link]

  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. (2003). PubMed. [Link]

  • The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. (1973). PubMed. [Link]

  • CLINICAL PHARMACOLOGY OF FLURBIPROFEN. (2024). WJPMR. [Link]

  • Cyclooxygenase inhibition by diclofenac formulated in bioadhesive carriers. (2008). PubMed. [Link]

  • 2,6-Dichlorobiphenyl. (n.d.). PubChem. [Link]

Sources

Foundational

Introduction: The Significance of Fluoro-Biphenyl Carboxylic Acids in Drug Discovery

An In-depth Technical Guide to 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Characterization, and Potential Biological Activity The [1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Characterization, and Potential Biological Activity

The [1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms and other substituents onto this scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. This has led to the development of potent drugs with a wide range of applications.

While specific literature on 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is not extensively available in the public domain, its structural similarity to well-characterized compounds allows for a scientifically grounded exploration of its potential synthesis, properties, and biological activities. This guide will provide a comprehensive overview based on established principles and data from closely related analogs, offering a roadmap for researchers and drug development professionals interested in this novel compound.

Biphenyl carboxylic acid derivatives have shown promise as anticancer and anti-inflammatory agents.[1] For instance, derivatives of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid have been synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines.[1] The versatility of this class of compounds is further highlighted by their use as intermediates in the synthesis of pharmaceuticals and advanced materials.[2]

This guide will delve into a hypothetical, yet plausible, synthetic route for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, predict its key physicochemical properties, and explore its potential as a therapeutic agent based on the known activities of its structural relatives.

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][3] This approach is proposed for the synthesis of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

The proposed synthetic pathway would involve the coupling of two key building blocks: (4-boronophenyl)formic acid protected as an ester and a di-chlorinated fluorobenzene derivative.

Experimental Protocol: Synthesis of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Materials:

  • Methyl 4-bromo-3,5-dichlorobenzoate

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Step 1: Suzuki-Miyaura Coupling

  • In a round-bottom flask, dissolve methyl 4-bromo-3,5-dichlorobenzoate (1 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3-4 equivalents).

  • Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with cold 1M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow Start Starting Materials: - Methyl 4-bromo-3,5-dichlorobenzoate - 4-Fluorophenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-90°C) Start->Suzuki Ester Methyl 2,6-dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylate Suzuki->Ester Saponification Saponification (NaOH, MeOH/H2O) Ester->Saponification Acidification Acidification (HCl) Saponification->Acidification Product 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid Acidification->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Predicted Physicochemical Properties and Structural Features

The structure of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid suggests several key physicochemical properties:

  • Acidity: As a carboxylic acid, the compound is expected to be acidic and will exist predominantly in its carboxylate form at physiological pH.[4]

  • Lipophilicity: The presence of two chlorine atoms and a fluorine atom will increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[5]

  • Planarity: The two chlorine atoms at positions 2 and 6 will create steric hindrance, forcing the two phenyl rings out of planarity. This non-planar conformation can significantly impact how the molecule interacts with biological targets.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules.

PropertyPredicted CharacteristicRationale
Molecular Weight ~301.1 g/mol Calculated from the chemical formula: C13H7Cl2FO2
Acidity (pKa) Expected to be in the range of 3-5Typical pKa for a benzoic acid derivative, influenced by the electron-withdrawing effects of the halogens.
Lipophilicity (LogP) Moderately highThe presence of three halogen atoms increases lipophilicity.
Solubility Poorly soluble in water, soluble in organic solvents.Characteristic of many carboxylic acids with significant hydrocarbon and halogenated character.
Conformation Non-planar due to steric hindrance from the 2,6-dichloro substituents.The bulky chlorine atoms will prevent free rotation around the biphenyl bond.

Anticipated Biological Activity and Mechanism of Action

Based on the biological activities of structurally similar compounds, 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is anticipated to possess anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Activity

Many fluorinated biphenyl propionic acid derivatives, such as flurbiprofen, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The anti-inflammatory effects of these compounds are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. While the target molecule is a carboxylic acid and not a propionic acid derivative, the core biphenyl structure is a common feature in many COX inhibitors.

Potential Anticancer Activity

Several biphenyl carboxylic acid derivatives have demonstrated significant anticancer activity.[1] For example, a novel 4-quinolinecarboxylic acid derivative containing a fluoro-biphenyl moiety, showed efficacy against a spectrum of human solid tumors.[8] The mechanism of action for such compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.

A plausible mechanism of action for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid could involve the inhibition of a protein kinase, a class of enzymes often dysregulated in cancer.

Putative_Anticancer_Mechanism Molecule 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid Kinase Protein Kinase (e.g., Aurora Kinase) Molecule->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Suppresses PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation

Caption: Hypothetical anticancer mechanism via protein kinase inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro experiments are necessary.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid represents a novel, unexplored molecule with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer drug discovery. Based on the extensive literature on related fluoro-biphenyl carboxylic acid derivatives, a plausible and efficient synthetic route via Suzuki-Miyaura coupling has been proposed. The unique structural features of this compound, including its halogen substitution pattern and non-planar conformation, are expected to confer distinct physicochemical and biological properties.

The provided experimental protocols for synthesis, characterization, and in vitro biological evaluation offer a clear and actionable framework for researchers to investigate this promising compound further. The insights and methodologies presented in this guide are intended to accelerate the exploration of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid and its potential translation into a valuable therapeutic agent.

References

  • ACS Publications. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 2005. [Link]

  • PMC. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. [Link]

  • Organic Syntheses. 4,4'-difluorobiphenyl. [Link]

  • PubMed. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 1985. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2016. [Link]

  • Frontiers in Bioengineering and Biotechnology. Understanding biocatalyst inhibition by carboxylic acids. 2014. [Link]

  • Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • HUG. Oral Flurbiprofen Metabolic Ratio Assessment Using a Single-Point Dried Blood Spot. [Link]

  • NextSDS. 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. [Link]

  • Semantic Scholar. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. [Link]

  • Wiley Online Library. Pharmacokinetics of flurbiprofen in man. I. Area/dose relationships. Journal of Pharmaceutical Sciences, 1982. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 2024. [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. 2023. [Link]

  • accessdata.fda.gov. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [Link]

  • PubMed. Pharmacokinetics of flurbiprofen. The American Journal of Medicine, 1986. [Link]

  • PubMed. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 1973. [Link]

  • ClinPGx. Clinical pharmacokinetics of flurbiprofen and its enantiomers. [Link]

Sources

Exploratory

Discovery and Application of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid in Modern Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit-to-lead compounds where planar aromatic systems induce off-target toxicities or poor pharmacokinetic profiles. The compound 2,6-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit-to-lead compounds where planar aromatic systems induce off-target toxicities or poor pharmacokinetic profiles. The compound 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0) represents a highly specialized, privileged building block designed to solve these exact liabilities.

This whitepaper provides an in-depth technical guide on the pharmacophore logic, physicochemical properties, and synthetic methodologies surrounding this critical intermediate, demonstrating its utility in the development of advanced therapeutics such as non-bile acid Farnesoid X Receptor (FXR) agonists and selective anti-inflammatory agents.

Rationale for Design: The Pharmacophore Logic

Biphenyl scaffolds are ubiquitous in FDA-approved drugs. However, unsubstituted biphenyls often adopt a coplanar geometry that can lead to poor aqueous solubility and off-target intercalation with DNA or activation of the Aryl Hydrocarbon Receptor (AhR). The strategic functionalization of this specific building block is driven by strict structure-activity relationship (SAR) causality:

  • 4'-Fluoro Substitution (Metabolic Stability): The carbon-fluorine bond is the strongest in organic chemistry. Placing a fluorine atom at the para position of the distal phenyl ring effectively , significantly enhancing the metabolic half-life of derived drugs without drastically increasing lipophilicity.

  • 2,6-Dichloro Substitution (Steric Twist): The inclusion of bulky chlorine atoms at the ortho positions relative to the biphenyl linkage induces severe steric clash. This forces the two phenyl rings into an orthogonal (twisted) 3D conformation. This geometry is crucial for fitting into deep, narrow hydrophobic pockets while preventing the flat, planar conformation associated with toxicological liabilities.

  • 4-Carboxylic Acid (Anchoring & Functionalization): The carboxylate moiety serves a dual purpose. Synthetically, it is a versatile handle for amidation or esterification. Pharmacologically, it acts as a critical hydrogen-bond donor/acceptor to anchor the final drug molecule to basic amino acid residues (e.g., Arginine or Lysine) within the target protein's binding domain.

Pharmacophore Core Biphenyl Core (Hydrophobic Scaffold) F_sub 4'-Fluoro Substitution (Metabolic Stability) Core->F_sub Prevents para-oxidation Cl_sub 2,6-Dichloro Substitution (Steric Twist / Orthogonal Conformation) Core->Cl_sub Breaks coplanarity COOH_sub 4-Carboxylic Acid (H-Bond Donor/Acceptor & Solubilization) Core->COOH_sub Anchors to polar residues Target Target Protein Pocket (e.g., FXR, COX) F_sub->Target Cl_sub->Target COOH_sub->Target

Caption: Pharmacophore logic detailing the causality of substitutions on the biphenyl core.

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final active pharmaceutical ingredient (API).

PropertyValueClinical/Synthetic Relevance
Chemical Formula C₁₃H₇Cl₂FO₂Establishes baseline mass for downstream synthesis.
Molecular Weight 285.10 g/mol Leaves ~215 Da budget for additional moieties (Rule of 5).
CAS Number Standardized registry identifier for procurement.
cLogP (Estimated) ~4.5High lipophilicity; requires polar functionalization downstream.
TPSA 37.3 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 1 / 2Optimal for specific target anchoring without excessive desolvation penalties.

Synthetic Methodology: A Self-Validating Protocol

The construction of this sterically hindered biphenyl relies on a robust, palladium-catalyzed. Because the 2,6-dichloro substitution creates significant steric hindrance, selecting the right catalyst and ensuring a strictly deoxygenated environment is critical. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the bench scientist.

Step-by-Step Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Reagents:

  • Electrophile: 3,5-Dichloro-4-iodobenzoic acid (1.0 eq)

  • Nucleophile: (4-Fluorophenyl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Workflow:

  • Preparation & Dissolution: In a 250 mL round-bottom flask, combine the electrophile and nucleophile in the Dioxane/H₂O solvent mixture.

    • Causality: Water is strictly required to dissolve the inorganic base and to activate the boronic acid via the formation of a reactive boronate complex.

  • Deoxygenation (Critical Step): Sparge the solution with Argon gas for a minimum of 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Activation: Add the K₂CO₃ and Pd(dppf)Cl₂ under a positive stream of Argon.

    • Validation Check: The mixture will immediately transition from a pale suspension to a deep reddish-brown hue, indicating the formation of the active palladium complex.

  • Reaction Execution: Heat the mixture to 90°C under Argon for 12 hours.

    • Validation Check: Monitor via LC-MS. The reaction is deemed complete when the starting iodide mass disappears and the product peak at m/z 283 [M-H]⁻ dominates the chromatogram.

  • Workup & Catalyst Removal: Cool the reaction to room temperature and filter through a pad of Celite.

    • Causality: This removes precipitated palladium black, preventing heavy metal contamination in downstream biological assays.

  • Acid-Base Precipitation: Concentrate the filtrate in vacuo to remove the Dioxane. Dilute the remaining aqueous layer with cold water and slowly add 1M HCl dropwise until the pH reaches ~2.

    • Validation Check: A dense, off-white precipitate will form immediately as the soluble potassium carboxylate is protonated into the insoluble carboxylic acid.

  • Isolation: Filter the solid, wash with copious amounts of cold water, and recrystallize from ethanol/water to yield the pure product.

Synthesis SM1 3,5-Dichloro-4-iodobenzoic acid (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Solvent: 1,4-Dioxane/H2O (90°C, 12h) SM1->Cat Oxidative Addition SM2 (4-Fluorophenyl)boronic acid (Nucleophile) SM2->Cat Transmetalation Prod 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Precipitated at pH 2) Cat->Prod Reductive Elimination

Caption: Self-validating Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.

Applications in Drug Development

The unique spatial arrangement of this molecule has proven invaluable in recent drug discovery campaigns:

  • Non-Bile Acid FXR Agonists: In the pursuit of treatments for Nonalcoholic Steatohepatitis (NASH), researchers have utilized 2,6-dichlorophenyl and fluoro-substituted biphenyl systems to. By eliminating the oxidative metabolism pathways associated with earlier generation FXR agonists, this scaffold improves both the safety profile and the target engagement within the FXR ligand-binding domain.

  • Next-Generation NSAIDs: The twisted biphenyl core closely mimics the bioactive conformation required for selective cyclooxygenase (COX) inhibition. By utilizing the carboxylic acid as a handle for further derivatization, medicinal chemists can generate flurbiprofen and diflunisal analogs with enhanced selectivity and reduced gastrointestinal toxicity.

References

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition National Center for Biotechnology Information (NCBI)[Link]

  • Suzuki-Miyaura Cross-Coupling Organic Chemistry Portal[Link]

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis ACS Medicinal Chemistry Letters[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Overview The compound 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized, conformationally locked biaryl building block. In modern drug discovery, escaping "flatland" (the over-rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized, conformationally locked biaryl building block. In modern drug discovery, escaping "flatland" (the over-reliance on planar aromatic rings) is critical for improving solubility, reducing off-target toxicity, and accessing deep, three-dimensional hydrophobic binding pockets. This specific carboxylic acid serves as a premium intermediate for synthesizing complex therapeutics, including spirocyclic somatostatin subtype receptor 5 (SSTR5) antagonists used in the treatment of metabolic disorders[1].

This application note provides a comprehensive, self-validating guide to the de novo synthesis of this sterically hindered building block and its downstream application in amide coupling workflows.

Structural Rationale & Causality

The architectural brilliance of 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid lies in its precise substitution pattern, which dictates both its physical conformation and its metabolic fate:

  • The "Orthogonal" Advantage (Di-ortho Substitution): The two chlorine atoms at the 2 and 6 positions create immense steric bulk adjacent to the biphenyl C1-C1' axis. This steric clash forces the two phenyl rings out of planarity, locking them into a nearly perpendicular (~90°) dihedral angle. This orthogonal conformation projects downstream functional groups into a defined 3D space, enhancing target affinity[1].

  • The Metabolic Shield (4'-Fluoro Substitution): The para-position of a terminal phenyl ring is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. The installation of a highly electronegative, sterically compact fluorine atom at the 4'-position effectively blocks this metabolic vulnerability, significantly increasing the in vivo half-life of the resulting drug candidate.

PharmRationale Core 2,6-Dichloro-4'-fluoro- biphenyl Core Steric Di-ortho Chloro Substitution Core->Steric Fluoro 4'-Fluoro Substitution Core->Fluoro Orthogonal Orthogonal Conformation (~90° Dihedral Angle) Steric->Orthogonal Metabolism Blocks CYP450 Oxidation Fluoro->Metabolism Escape Escapes 'Flatland' (Improved Solubility) Orthogonal->Escape Binding Enhanced Target Affinity (e.g., SSTR5) Orthogonal->Binding HalfLife Increased in vivo Half-Life Metabolism->HalfLife

Caption: Mechanistic rationale for utilizing the 2,6-dichloro-4'-fluoro-biphenyl scaffold in drug design.

De Novo Synthesis: Sterically Hindered Suzuki-Miyaura Coupling

Synthesizing a di-ortho-substituted biphenyl is notoriously difficult. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) fail because their ligands cannot easily dissociate to accommodate the massive steric bulk of the 3,5-dichloro-4-iodobenzoic acid substrate during the oxidative addition and transmetalation steps[2].

Causality of Catalyst Selection: To overcome this, we employ XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in conjunction with Pd2​(dba)3​ . The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition, while the extreme steric bulk of its triisopropylbiphenyl group forces the formation of a highly reactive, mono-ligated L1​Pd(0) catalytic species. This L1​Pd(0) complex is uniquely capable of engaging sterically crowded substrates[2].

Protocol 1: Synthesis of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is designed as a self-validating system utilizing acid-base extraction to isolate the product without column chromatography.

Reagents:

  • 3,5-Dichloro-4-iodobenzoic acid (1.0 equiv, 10 mmol)

  • 4-Fluorophenylboronic acid (1.5 equiv, 15 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3​PO4​ (3.0 equiv, 30 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a 100 mL Schlenk flask with 3,5-dichloro-4-iodobenzoic acid, 4-fluorophenylboronic acid, and K3​PO4​ . Add the Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: L1​Pd(0) species are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation and boronic acid homocoupling.

  • Catalyst Activation: Under a positive flow of Argon, quickly add Pd2​(dba)3​ and XPhos. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Control: Monitor by LC-MS. The reaction is complete when the mass of the starting iodide is fully consumed.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature and dilute with 50 mL of H2​O .

    • Wash the aqueous layer with Ethyl Acetate ( 2×30 mL). Causality: The target product is a carboxylate salt dissolved in the aqueous phase. Washing with organic solvent removes the catalyst, ligands, and neutral organic impurities (e.g., homocoupled 4,4'-difluorobiphenyl).

    • Acidify the aqueous layer with 2M HCl to pH 2. The target 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid will precipitate as a white crystalline solid.

    • Filter, wash with cold water, and dry under high vacuum.

Table 1: Catalyst Screening for Di-ortho Suzuki Coupling
Catalyst SystemLigandConversion (%)Yield (%)Mechanistic Note
Pd(PPh3​)4​ PPh3​ <10%TraceSevere steric clash impedes transmetalation.
Pd(OAc)2​ SPhos65%58%Moderate formation of active L1​Pd(0) species.
Pd2​(dba)3​ XPhos >99% 92% Optimal L1​Pd(0) formation for hindered substrates[2].

Downstream Application: Amide Coupling for Drug Discovery

Once synthesized, the carboxylic acid is typically coupled with complex amines (e.g., spirocyclic amines) to generate drug candidates[1].

Causality of Reagent Selection: While the biphenyl axis is sterically locked, the carboxylic acid at the 4-position is meta to the chlorines and relatively unhindered. However, the electron-withdrawing nature of the meta-chlorines slightly reduces the nucleophilicity of the carboxylate during activation. We utilize HATU and DIPEA . HATU generates a highly reactive 7-azabenzotriazole active ester, which forces the reaction to completion even when coupling with sterically demanding secondary or spirocyclic amines[1].

SyntheticWorkflow A 3,5-Dichloro-4-iodobenzoic acid C Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos, K3PO4) A->C B 4-Fluorophenylboronic acid B->C D 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid C->D High Yield (>85%) E Amide Coupling (HATU, DIPEA, Amine) D->E F Conformationally Locked Therapeutic Target E->F Drug Discovery

Caption: Workflow for the synthesis and downstream application of the orthogonal biphenyl building block.

Protocol 2: HATU-Mediated Amide Coupling

Reagents:

  • 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Spirocyclic Amine / Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C under Argon. Add DIPEA dropwise. Stir for 15 minutes. Causality: Pre-activation at 0 °C prevents thermal degradation of the highly reactive HOAt-ester intermediate.

  • Coupling: Add the target amine to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench and Extract: Dilute the reaction with saturated aqueous NaHCO3​ (20 mL) to quench unreacted HATU. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Physicochemical Data

Table 2: Physicochemical Properties of the Building Block
PropertyValueRationale / Impact in Synthesis
Molecular Formula C13​H7​Cl2​FO2​ -
Molecular Weight 285.10 g/mol Highly favorable for Lipinski's Rule of 5 compliance in downstream targets.
Dihedral Angle ~90°Orthogonal conformation dictates 3D spatial projection[1].
pKa (est.) ~3.8Lowered relative to benzoic acid due to the inductive pull of the meta-chlorines.
LogP (est.) ~4.2High lipophilicity driven by the halogenated biphenyl core; requires polar aprotic solvents (DMF/DMSO) for downstream coupling[3].

References

  • AU2011256444B2 - Spiro isoxazoline compounds as SSTR5 antagonists Source: Google Patents URL
  • trans-Dichlorobis(XPhos)palladium(II)
  • Fluoro-[1,1'-biphenyl]-4-carboxylic acid Source: Sigma-Aldrich URL

Sources

Application

Technical Application Note: Synthesis of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Advanced Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides Executive Summary The synthesis of highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Advanced Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides

Executive Summary

The synthesis of highly functionalized, sterically hindered biaryls is a critical operation in modern drug discovery. This application note details a robust, high-yielding experimental protocol for the synthesis of 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid . By coupling 4-bromo-3,5-dichlorobenzoic acid with 4-fluorophenylboronic acid, this guide demonstrates how to overcome severe di-ortho steric hindrance using a rationally selected Buchwald ligand (SPhos) and leverages the molecule's intrinsic acid-base properties for a self-validating purification workflow.

Mechanistic Rationale & Catalyst Selection

The cross-coupling of 4-bromo-3,5-dichlorobenzoic acid presents a significant synthetic challenge. The electrophilic carbon is flanked by two bulky ortho-chlorine atoms, which severely restricts the trajectory of the incoming palladium catalyst.

  • The Failure of Traditional Catalysts: Standard systems like Pd(PPh3​)4​ struggle to achieve oxidative addition into this congested C–Br bond. Furthermore, the slow transmetalation step leads to competitive protodeboronation of the 4-fluorophenylboronic acid, resulting in poor yields (<10%)[1].

  • The SPhos Advantage: To bypass this energetic barrier, this protocol utilizes Pd(OAc)2​ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). As demonstrated by Buchwald and co-workers[2], the electron-rich dicyclohexylphosphine moiety greatly accelerates oxidative addition. Concurrently, the bulky, oxygen-rich biphenyl backbone of SPhos prevents the formation of inactive palladacycles and forces the complex into a monoligated L1​Pd(0) state, which is highly active for transmetalation and rapid reductive elimination[3].

  • Base Selection: K3​PO4​ is selected over weaker carbonate bases because it efficiently activates the boronic acid without promoting side reactions, a necessity for hindered substrates[1].

Quantitative Reaction Optimization

The table below summarizes the causality behind the chosen catalytic system, demonstrating the stark contrast in efficiency when transitioning from first-generation to third-generation ligands.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Observation
1 Pd(PPh3​)4​ (5)None Na2​CO3​ (3)Toluene/ H2​O 90< 10Massive protodeboronation
2 Pd(dppf)Cl2​ (5)None K3​PO4​ (3)Dioxane/ H2​O 9035Sluggish transmetalation
3 Pd(OAc)2​ (2)XPhos (4) K3​PO4​ (3)Toluene/ H2​O 9078Good conversion
4 Pd(OAc)2​ (2) SPhos (4) K3​PO4​ (3) Toluene/ H2​O 90 > 92 Optimal system

Experimental Workflow Visualization

The following diagram outlines the logical progression of the protocol. The workflow is specifically designed to be self-validating : the product's carboxylic acid moiety allows it to partition into the aqueous phase as a potassium salt during the initial workup, effectively leaving lipophilic catalyst residues and unreacted starting materials behind in the organic waste.

Workflow A 1. Reagent Preparation Degas Toluene/H2O (4:1) B 2. Substrate Addition Ar-Br + Ar'-B(OH)2 + K3PO4 A->B C 3. Catalyst Activation Pd(OAc)2 + SPhos B->C D 4. Cross-Coupling Reaction Stir at 90°C for 12-24 h C->D E 5. Phase Separation Product in Aqueous Layer (Salt) D->E F 6. Acidification Add 2M HCl to pH 2 E->F G 7. Extraction & Drying Extract with EtOAc, dry Na2SO4 F->G H 8. Final Purification Recrystallization G->H

Figure 1: Experimental workflow for the synthesis of the target biphenyl compound.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Bromo-3,5-dichlorobenzoic acid [4]Electrophile269.901.02.70 g
4-Fluorophenylboronic acid Nucleophile139.921.52.10 g
Pd(OAc)2​ Pre-catalyst224.500.02 (2 mol%)44.9 mg
SPhos Ligand410.530.04 (4 mol%)164.2 mg
K3​PO4​ (Anhydrous)Base212.273.06.37 g
Toluene / H2​O (4:1) SolventN/AN/A40 mL / 10 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Causality Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the active Pd(0) species.

  • Equip a 100 mL oven-dried Schlenk flask with a magnetic stir bar.

  • Add 4-bromo-3,5-dichlorobenzoic acid (2.70 g, 10.0 mmol), 4-fluorophenylboronic acid (2.10 g, 15.0 mmol), and anhydrous K3​PO4​ (6.37 g, 30.0 mmol).

  • Add Pd(OAc)2​ (44.9 mg, 0.02 mmol) and SPhos (164.2 mg, 0.04 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Syringe in 40 mL of anhydrous Toluene and 10 mL of deionized H2​O that have been previously sparged with Argon for 30 minutes.

Phase 2: Execution and Monitoring
  • Place the flask in a pre-heated oil bath at 90 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 12–16 hours.

  • Self-Validation Step: Monitor via LC-MS or TLC (Hexane/EtOAc 1:1 with 1% Acetic Acid). The starting aryl bromide should be completely consumed.

Phase 3: Acid-Base Workup & Purification

Causality Check: Because the product is a carboxylic acid, it exists as a water-soluble potassium salt under these basic conditions. This enables a highly efficient orthogonal purification strategy.

  • Cool the reaction mixture to room temperature. Dilute with 30 mL of H2​O and 30 mL of Toluene.

  • Transfer to a separatory funnel. Separate the layers.

  • Crucial Step: Discard the upper organic (Toluene) layer. Why? This layer contains the SPhos ligand, triphenylphosphine oxides, protodeboronation byproducts, and any unreacted neutral impurities.

  • Wash the aqueous layer once more with 20 mL of fresh Toluene and discard the organic wash.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches ~2.0 . A dense white precipitate (the protonated 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid) will form.

  • Extract the acidified aqueous suspension with Ethyl Acetate ( 3×40 mL).

  • Combine the EtOAc extracts, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford the pure target compound as a white crystalline solid.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Black precipitate forms early Pd black formation due to oxygen ingress or ligand degradation.Ensure rigorous degassing of solvents. Check SPhos purity (it should be a white, not yellow, powder).
Incomplete Conversion Steric hindrance overcoming catalytic rate; base insolubility.Increase SPhos to 6 mol%. Ensure vigorous stirring (>800 rpm) to maximize biphasic interfacial area.
Low Yield after Workup Product trapped in the organic layer during the basic phase.Ensure the aqueous phase pH is >10 before the first separation. Add additional KOH if necessary.

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. 2

  • BenchChem Technical Support Team. "Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates." BenchChem, December 2025. 1

  • ECHEMI. "Buy 4-Bromo-3,5-dichlorobenzoic acid from HANGZHOU LEAP CHEM CO., LTD." ECHEMI Product Directory.4

  • National Science Foundation (NSF PAR). "Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling." NSF Public Access Repository. 5

Sources

Method

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid as a research tool

Application Note: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry and Drug Discovery Introduction & Mechanistic Rationale In modern drug discovery, the strategic design of molecular buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry and Drug Discovery

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic design of molecular building blocks is essential for navigating the complex landscape of target affinity, metabolic stability, and pharmacokinetic viability. 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized, privileged scaffold engineered specifically to address these challenges. Rather than acting as a therapeutic agent itself, it serves as a foundational core for synthesizing advanced therapeutics, such as SSTR5 antagonists, FimH inhibitors, and targeted kinase degraders.

The architectural brilliance of this molecule lies in its precise stereoelectronic modifications:

  • The 2,6-Dichloro Effect (Conformational Locking): Unsubstituted biphenyls suffer from rotational freedom, leading to entropic penalties upon target binding. The introduction of two bulky chlorine atoms at the ortho positions (2 and 6) creates severe steric repulsion with the distal phenyl ring. This forces the biphenyl system into a locked, perpendicular (aplanar) conformation[1]. This rigid 3D geometry is highly privileged, as it accurately mimics the bioactive conformations required to bind deep, narrow hydrophobic pockets (e.g., the FimH hydrophobic ridge)[2][3].

  • The 4'-Fluoro Effect (Metabolic Shielding): Fluorine is highly electronegative and possesses a small van der Waals radius (1.47 Å), allowing it to replace hydrogen without significantly altering the molecule's steric bulk[4]. Strategic incorporation of fluorine at the para position (4') of the distal ring blocks the primary site of CYP450-mediated aromatic oxidation. This "metabolic shielding" drastically improves the in vivo half-life of the resulting therapeutic[5][6]. Furthermore, the highly polarized C–F bond can participate in multipolar interactions with protein backbones, enhancing target binding affinity[6][7].

  • The 4-Carboxylic Acid (Synthetic Handle): Positioned opposite the biphenyl linkage, the carboxylic acid provides a versatile vector for library diversification via amide coupling or esterification, allowing medicinal chemists to append various pharmacophores[8][9].

G A 2,6-Dichloro Substitution D Steric Clash (Locked Perpendicular) A->D B 4'-Fluoro Substitution E Metabolic Blocking (Prevents Oxidation) B->E C 4-Carboxylic Acid F Synthetic Handle (Amide/Ester Coupling) C->F G Enhanced Target Affinity D->G H Improved Pharmacokinetics E->H I Library Diversification F->I

Caption: Structural rationale for 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in drug design.

Physicochemical Properties

Understanding the baseline properties of this building block is critical for predicting the behavior of the final synthesized drug candidate, particularly regarding Lipinski's Rule of Five.

PropertyValueRationale / Impact
Molecular Formula C13H7Cl2FO2Determines baseline atomic composition.
Molecular Weight 285.10 g/mol Leaves a ~215 g/mol budget for amine coupling partners to keep the final drug candidate under the 500 Da limit.
LogP (Predicted) ~4.2High lipophilicity driven by the biphenyl core and halogens. Requires polar amine coupling partners to maintain aqueous solubility.
H-Bond Donors 1Carboxylic acid OH (Consumes this donor during amide coupling).
H-Bond Acceptors 2Carboxylic acid carbonyl and fluorine atom; capable of multipolar protein interactions.
Dihedral Angle ~90° (Locked)Ortho-chlorines prevent coplanarity, ensuring a 3D perpendicular orientation critical for target specificity.

Experimental Protocol: HATU-Mediated Amide Coupling

The Challenge: The very feature that makes this molecule biologically valuable—the bulky 2,6-dichloro substitution—makes it synthetically difficult to work with. The carboxylic acid is sterically shielded, meaning standard coupling reagents (like EDC/NHS or DCC) suffer from exceptionally slow kinetics and poor yields.

The Solution: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the mandatory reagent of choice for this substrate[10][11]. The pyridine nitrogen in the HOAt leaving group of the HATU-activated intermediate acts as an intramolecular general base. It stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating acylation despite the massive steric bulk[9][11].

G Step1 Carboxylic Acid Deprotonation (by DIPEA) Step2 Nucleophilic Attack on HATU (Forms isouronium salt) Step1->Step2 Step3 HOAt Anion Attack (Forms OAt-active ester) Step2->Step3 Step4 Amine Addition (7-membered cyclic transition) Step3->Step4 Step5 Amide Bond Formation (Target Molecule) Step4->Step5

Caption: HATU-mediated amide coupling mechanism for sterically hindered carboxylic acids.

Step-by-Step Self-Validating Workflow

Step 1: Reagent Preparation and Solvation

  • Action: Dissolve 1.0 eq of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: DMF is a polar aprotic solvent that effectively solubilizes the highly lipophilic biphenyl core while stabilizing the polar transition states of the HATU coupling mechanism[9]. Strict anhydrous conditions are required to prevent the hydrolysis of the highly reactive OAt-ester intermediate back into the starting acid.

Step 2: Base-Mediated Deprotonation

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution and stir for 5 minutes.

  • Causality: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic. It quantitatively deprotonates the carboxylic acid to form the reactive carboxylate anion without competing as a nucleophile in subsequent steps[8][9].

Step 3: HATU Activation (QC Checkpoint)

  • Action: Add 1.2 eq of HATU. Stir at room temperature for 30 minutes.

  • Causality: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable isouronium salt. The liberated HOAt anion immediately attacks this salt to generate the OAt-active ester[8][10].

  • Validation: Do not proceed blindly. Remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass (formed by MeOH displacing the OAt-ester) confirms successful activation of the sterically hindered acid.

Step 4: Amine Addition

  • Action: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 4 to 12 hours.

  • Causality: The pyridine nitrogen of the HOAt ester coordinates the incoming amine. This neighboring group effect is the sole mechanistic reason this coupling succeeds efficiently despite the steric shielding from the two ortho-chlorine atoms[9][11].

Step 5: Quenching and Byproduct Removal

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Causality: HATU couplings generate tetramethylurea and HOAt as stoichiometric byproducts[12]. The NaHCO₃ wash removes the acidic HOAt and any unreacted starting acid. The HCl wash removes unreacted amine and trace DIPEA. Tetramethylurea is highly water-soluble and is efficiently partitioned into the aqueous layer during these washes[12]. Dry the organic layer over Na₂SO₄ and concentrate for final purification via flash chromatography.

Sources

Application

purification techniques for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Application Note: Advanced Purification of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Introduction & Context 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized biaryl interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Introduction & Context

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized biaryl intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical building block in the development of spiro isoxazoline compounds, which act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5) for the treatment of metabolic disorders such as Type 2 diabetes, obesity, and lipid disorders [1].

The synthesis of this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-bromo-3,5-dichlorobenzoic acid derivative and a 4-fluorophenylboronic acid. Consequently, the crude reaction mixture is often contaminated with residual palladium, unreacted boronic acid, phosphine ligands, and homocoupled biaryl byproducts [2]. This application note details a robust, scalable purification protocol designed to isolate the target carboxylic acid with >99% HPLC purity and <10 ppm residual palladium.

Physicochemical Rationale & Strategy

The purification strategy exploits the specific physicochemical properties of the target molecule to systematically eliminate impurities:

  • Acid-Base Partitioning: The presence of the carboxylic acid moiety (estimated pKa ~4.0) provides a reversible chemical handle. In a basic aqueous environment (pH > 9), the compound forms a highly water-soluble sodium carboxylate salt. Conversely, the heavily halogenated biphenyl core makes the protonated free acid highly lipophilic and insoluble in water, but soluble in organic solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF) [3].

  • Palladium Affinity: Residual palladium from the cross-coupling reaction often coordinates with the carboxylate or residual ligands. Thiol-functionalized silica is employed because the soft nucleophilic sulfur atoms exhibit a strong, specific affinity for soft transition metals like palladium, effectively stripping it from the product stream [2].

  • Crystallization Thermodynamics: Recrystallization from an ethanol/water mixture leverages ethanol as a good solvent and water as an anti-solvent. The halogenated biaryl core packs efficiently into a crystal lattice, allowing structurally dissimilar impurities to remain dissolved in the mother liquor.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd, Boronic Acid, Homocoupled impurities) BaseExt Acid-Base Extraction (1M NaOH / EtOAc) Crude->BaseExt Dissolve & Partition Aqueous Aqueous Layer (Sodium Carboxylate Salt) BaseExt->Aqueous Extracts Acid Organic Organic Layer (Neutral Impurities) BaseExt->Organic Discards Impurities Acidify Acidification (6M HCl to pH 2) Aqueous->Acidify pH Adjustment Precipitate Crude Carboxylic Acid (Precipitate) Acidify->Precipitate Filtration PdScavenge Palladium Scavenging (Thiol-functionalized Silica, 60°C) Precipitate->PdScavenge Dissolve in THF Recryst Recrystallization (EtOH/H2O) PdScavenge->Recryst Filter & Concentrate Pure Pure 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid Recryst->Pure Cool & Filter

Workflow for the purification of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Acid-Base Extraction (Removal of Neutral/Basic Impurities) Causality: This step separates the acidic target molecule from neutral homocoupled byproducts, unreacted halides, and basic ligands by forcing the target into the aqueous phase as a salt.

  • Dissolution: Dissolve the crude reaction mixture (10 g) in EtOAc (100 mL). Ensure complete dissolution of all organic components.

  • Basic Extraction: Add 1M aqueous NaOH (100 mL) to the organic layer. Stir vigorously for 15 minutes to ensure complete deprotonation of the carboxylic acid.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Collect the lower aqueous layer (containing the sodium carboxylate salt). Retain the organic layer for TLC/HPLC analysis to confirm the absence of the target product, then discard.

  • Organic Wash: Wash the aqueous layer with fresh EtOAc (2 x 50 mL) to extract any residual lipophilic neutral impurities.

  • Acidification: Slowly add 6M HCl to the aqueous layer under continuous stirring until the pH reaches 1.5–2.0.

    • Self-Validation: Verify the pH using a calibrated pH meter or indicator paper. A thick white/off-white precipitate of the free carboxylic acid must form immediately; if the solution remains clear, acidification is incomplete.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold deionized water (3 x 30 mL) to remove residual inorganic salts (NaCl). Dry the crude solid under vacuum at 45°C for 12 hours.

Protocol B: Palladium Scavenging Causality: Regulatory guidelines require heavy metals in APIs to be strictly controlled. Thiol-grafted silica irreversibly binds Pd species, removing them from the organic matrix without degrading the product.

  • Dissolution: Dissolve the crude carboxylic acid from Protocol A in THF (80 mL).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) at a loading of 15% w/w relative to the crude mass.

  • Incubation: Heat the suspension to 60°C and stir gently for 4 hours. The elevated temperature increases the kinetics of palladium diffusion into the silica pores and binding to the thiol groups.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the silica scavenger. Rinse the Celite pad with hot THF (20 mL).

    • Self-Validation: Perform an ICP-MS spot check on an aliquot of the filtrate to ensure Pd levels have dropped below the 10 ppm threshold before proceeding.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow solid.

Protocol C: Recrystallization Causality: Removes trace isomeric impurities and residual solvent, yielding a highly crystalline, pure solid suitable for downstream API synthesis.

  • Solubilization: Suspend the solid from Protocol B in absolute ethanol (40 mL) and heat to reflux (78°C) until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloud point). Add a few drops of ethanol to clear the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of ~10°C/hour.

    • Self-Validation: Slow cooling promotes the formation of large, pure crystals rather than amorphous precipitation, which can trap impurities.

  • Isolation: Once at room temperature, chill the flask in an ice bath (4°C) for 2 hours to maximize yield. Filter the crystals and wash with ice-cold 30% aqueous ethanol (10 mL).

  • Drying: Dry the purified 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in a vacuum oven at 50°C to constant weight.

Quantitative Data & Quality Control

The following table summarizes the expected purity, palladium levels, and cumulative yield at each stage of the purification workflow, providing a benchmark for quality control.

Purification StageHPLC Purity (Area %)Residual Palladium (ppm)Cumulative Yield (%)
Crude Reaction Mixture78.5%> 1,500 ppm100% (Baseline)
Post Acid-Base Extraction94.2%~ 350 ppm88%
Post Palladium Scavenging94.5%< 10 ppm85%
Post Recrystallization> 99.5%< 5 ppm76%

References

  • Title: Spiro isoxazoline compounds as SSTR5 antagonists Source: US Patent 2013/0040978 A1 URL
  • Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: Organic Process Research & Development, American Chemical Society URL: [Link]

  • Title: Purification of 4,4'-biphenyldicarboxylic acid Source: Japanese Patent JPH04202158A URL
Method

Application Notes and Protocols for the Safe Handling and Storage of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) was available for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid at the time of publication. The f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) was available for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid at the time of publication. The following guidelines have been expertly synthesized based on the known hazards and handling protocols for structurally analogous compounds, including various fluorinated and chlorinated biphenyl carboxylic acids. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement these guidelines with a thorough, case-by-case risk assessment.

Introduction: Understanding the Compound

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a halogenated aromatic carboxylic acid. Its structure, characterized by a biphenyl core with chlorine and fluorine substituents, suggests its potential utility as a building block in the synthesis of pharmaceuticals, advanced polymers, and other high-performance materials. The presence of a carboxylic acid group provides a reactive handle for further chemical modifications, while the halogen atoms can significantly influence the molecule's steric and electronic properties, as well as its metabolic stability and pharmacokinetic profile in drug discovery contexts.

However, the very features that make this compound chemically interesting also necessitate a rigorous approach to its handling and storage to mitigate potential health and safety risks. This guide provides a detailed framework for managing 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in a laboratory setting, with a focus on proactive safety measures and the scientific rationale behind them.

Hazard Assessment and Physicochemical Properties

Given the absence of specific data for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, the following hazard classifications and physical properties are extrapolated from analogous biphenyl carboxylic acids.

Anticipated Hazards:

Based on data from structurally related compounds, 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is anticipated to be:

  • A skin irritant: Causes skin irritation upon direct contact.[1][2][3]

  • A serious eye irritant: Can cause significant eye irritation or damage.[1][2][3]

  • A respiratory tract irritant: Inhalation of dust may lead to respiratory discomfort.[1][4]

  • Harmful if swallowed: May cause adverse health effects upon ingestion.[4][5]

Table 1: Extrapolated Physicochemical and Hazard Data

PropertyAnticipated Value/ClassificationRationale/Source Analogy
Physical State Solid, likely a powder or crystalline solid.Based on related biphenyl carboxylic acids.[1][6]
Molecular Formula C₁₃H₇Cl₂FO₂-
Molecular Weight 285.10 g/mol -
Melting Point Likely >200 °CBiphenyl-4-carboxylic acid has a melting point of 220-225 °C.
Boiling Point >245 °C2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has a boiling point of 245-248 °C.
Solubility Poorly soluble in water; likely soluble in organic solvents.Aromatic carboxylic acids generally exhibit low aqueous solubility.
GHS Hazard Codes (Anticipated) H315, H319, H335Based on SDS for similar fluorinated biphenyl carboxylic acids.[3][6]
GHS Pictograms (Anticipated) GHS07 (Exclamation Mark)Consistent with irritant properties.[6]
Signal Word (Anticipated) WarningIndicates a moderate level of hazard.[1][6]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in its solid form or as a solution should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[1][4]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the work area.[7]

Personal Protective Equipment (PPE): The Last Barrier
  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles conforming to EN166 or NIOSH standards are required at all times.[3][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2][3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be worn.[3]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection may not be necessary. However, if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator should be used.[3]

Detailed Protocols for Handling and Storage

General Handling Workflow

The following diagram illustrates the essential decision points and safety measures for handling 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

G start Start: Prepare to Handle Compound assess_risk Conduct Risk Assessment start->assess_risk ppe_check Don PPE: - Goggles - Gloves - Lab Coat assess_risk->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving transfer Transfer Solution dissolving->transfer end_process Complete Experimental Step transfer->end_process cleanup Decontaminate and Clean Work Area end_process->cleanup waste_disposal Segregate and Dispose of Waste cleanup->waste_disposal end End waste_disposal->end G start Generate Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes is_organic Is the waste organic? is_halogenated->is_organic No non_halogenated_waste Non-Halogenated Organic Waste Container aqueous_waste Aqueous Waste Container is_organic->non_halogenated_waste Yes is_organic->aqueous_waste No

Caption: Decision tree for chemical waste segregation.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [1][5][9]* Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists. [1][5][9]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][5][9]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [1][5][9]

Conclusion

While 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid presents potential opportunities in chemical synthesis and drug discovery, its handling and storage demand a meticulous and informed approach to safety. By adhering to the protocols and understanding the rationale outlined in this guide, researchers can work with this compound in a manner that prioritizes their health and safety, as well as the integrity of their research. Always remember that a proactive safety culture is the cornerstone of scientific innovation.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: [1,1-Biphenyl]-3,3,5,5-tetracarboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: Biphenyl-4-carboxylic acid.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2026, March 6). QA-2026 - Safety Data Sheet.
  • Apollo Scientific Ltd. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • Fisher Scientific Company. (2025, December 18). 4 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET: 4-Fluoro-4'-hydroxybiphenyl.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: [1,1'-Biphenyl]-4-carboxylic acid.
  • Fisher Scientific Company. (2025, December 18). SAFETY DATA SHEET: 4-Biphenylcarboxylic acid.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2'-Fluoro[1,1'-biphenyl]-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • ChemicalBook. (2025, April 18). 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID | 5731-10-2.
  • CymitQuimica. (n.d.). CAS 324-94-7: 4′-Fluoro[1,1′-biphenyl]-4-ol.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.

Sources

Application

Application Note &amp; Protocol: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Assay of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Abstract This document provides a comprehensive guide for the development and validation of a quantitative assay for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The protocol employs a robust, stability-indi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a quantitative assay for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The protocol employs a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry and materials science, necessitating precise and reliable analytical methods for their quantification.[1][2] This application note details the method's principles, provides step-by-step protocols for execution, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3] The described method is tailored for researchers, quality control analysts, and drug development professionals requiring an accurate and trustworthy assay for this specific halogenated biphenyl compound.

Introduction and Method Rationale

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a biphenyl core, confers significant hydrophobicity and a strong UV chromophore, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] RP-HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and reproducibility in separating small molecules.[5]

Causality behind Experimental Choices:

  • Chromatographic Mode (RP-HPLC): The non-polar biphenyl structure interacts strongly with a non-polar stationary phase (like C18), while a polar mobile phase is used for elution. This is the most effective strategy for retaining and separating hydrophobic molecules.[5]

  • Mobile Phase pH Control: The analyte possesses a carboxylic acid group (pKa typically ~4). Operating the mobile phase at a low pH (e.g., 2.7) suppresses the ionization of this group. This is critical because analyzing the compound in its neutral form prevents peak tailing and ensures consistent, sharp chromatographic peaks and stable retention times.[6]

  • Detector Selection (UV): The conjugated pi-system of the biphenyl rings provides strong ultraviolet absorbance. A UV detector offers a simple, robust, and sensitive means of quantification for this class of compounds.[4]

  • Method Validation: A rigorous validation process is not merely a formality but a system to build trustworthiness into the method's results. Following FDA and ICH guidelines ensures that the method is accurate, precise, specific, and reliable over its specified range.[7][8]

Overall Experimental Workflow

The entire process, from initial preparation to final data analysis, follows a structured and logical sequence designed to ensure data integrity.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Standard & Sample Preparation Prepare stock solutions. Create calibration curve standards. Prepare sample solutions. setup HPLC System Setup & Equilibration Install column. Set method parameters. Equilibrate system until baseline is stable. prep_std->setup prep_mobile Mobile Phase Preparation Prepare aqueous and organic phases. Filter and degas. prep_mobile->setup sst System Suitability Test (SST) Inject standard solution (n=5). Verify performance criteria (RSD%, Tailing Factor, Plates). setup->sst analysis Sequence Execution Inject blank, standards, and samples. Acquire chromatograms. sst->analysis If SST Passes processing Data Processing & Quantification Integrate peaks. Generate calibration curve (Linear Regression). analysis->processing report Result Calculation & Reporting Calculate analyte concentration in samples. Report results with validation summary. processing->report

Caption: High-level workflow for the HPLC assay.

Materials, Reagents, and Equipment

  • Reference Standard: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (ACS Grade, ~99%)

  • Equipment:

    • Analytical Balance (4-decimal places)

    • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)

    • Chromatography Data System (CDS) software

    • pH meter

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringe filters (0.22 µm, PTFE or Nylon)

Detailed Experimental Protocols

Protocol I: Preparation of Solutions

Rationale: Accurate preparation of standards is fundamental to the accuracy of the entire assay. Acetonitrile is chosen as the primary diluent due to the analyte's high solubility in organic solvents.

  • Aqueous Mobile Phase (0.1% Formic Acid in Water, pH ~2.7):

    • Add 1.0 mL of Formic Acid to a 1000 mL volumetric flask.

    • Bring to volume with deionized water and mix thoroughly.

    • Filter through a 0.22 µm filter before use.

  • Organic Mobile Phase (Acetonitrile):

    • Use HPLC-grade Acetonitrile directly. Filter if necessary.

  • Diluent (Acetonitrile/Water 50:50 v/v):

    • Combine 500 mL of Acetonitrile and 500 mL of deionized water. Mix well.

  • Reference Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and bring to volume with Acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is your Stock Solution A.

  • Calibration Curve Standards (1 µg/mL to 100 µg/mL):

    • Perform serial dilutions from Stock Solution A using the Diluent to prepare a series of at least 5 concentration levels. An example preparation is provided in the table below.

Standard LevelConcentration (µg/mL)Preparation from Stock A (500 µg/mL)Final Volume
11.00.1 mL into 50 mL50 mL
25.00.5 mL into 50 mL50 mL
320.01.0 mL into 25 mL25 mL
450.02.5 mL into 25 mL25 mL
5100.05.0 mL into 25 mL25 mL
Protocol II: HPLC-UV Method Parameters

Rationale: The selected parameters are designed to provide good resolution, symmetric peak shape, and a reasonable run time. A C18 column is a versatile starting point for method development of hydrophobic small molecules.[6] The gradient elution ensures that any potential, more hydrophobic impurities are eluted from the column, making this a stability-indicating method.[5]

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.00
10.00
12.00
12.01
15.00
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm (Verify λmax by scanning the standard from 200-400 nm)
Run Time 15 minutes
Protocol III: System Suitability Testing (SST)

Rationale: SST is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis.[8] It demonstrates that the system can produce reliable and reproducible results before committing to analyzing valuable samples.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range standard (e.g., 20 µg/mL).

  • Evaluate the results against the predefined acceptance criteria.

SST ParameterAcceptance Criteria
Retention Time RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000

Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system first.

Method Validation Framework

A validated analytical procedure's objective is to demonstrate that it is suitable for its intended purpose. The following parameters must be evaluated according to ICH Q2(R2) guidelines.

Validation_Parameters cluster_main Core Validation Characteristics cluster_limit Limit Tests cluster_robust Reliability Test center_node Fit-for-Purpose Validated Assay Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocols
  • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte, if applicable). No interfering peaks should be observed at the retention time of the analyte.

  • Linearity and Range: Analyze the calibration standards (1-100 µg/mL) in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery experiment. Add known amounts of the analyte stock solution to a sample matrix at three concentration levels (e.g., low, medium, high). Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1.

  • Limit of Detection (LOD): Determine the lowest concentration that can be detected but not necessarily quantified. This can be estimated based on a signal-to-noise ratio of 3:1.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.[9] The results should remain unaffected, demonstrating the method's reliability during normal usage.

Data Presentation and Analysis

All quantitative validation data should be summarized for clear interpretation.

Table 1: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Specificity No interference at analyte RT No interference observed
Linearity (r²) e.g., 0.9995 ≥ 0.999
Range 1 - 100 µg/mL -
Accuracy (% Recovery) e.g., 99.5% ± 1.2% 98.0% - 102.0%
Precision (RSD%)
- Repeatability e.g., 0.85% ≤ 2.0%
- Intermediate e.g., 1.10% ≤ 2.0%
LOQ e.g., 1.0 µg/mL S/N ≥ 10
LOD e.g., 0.3 µg/mL S/N ≥ 3

| Robustness | System suitability passes under all varied conditions | SST criteria met |

Calculation of Analyte Concentration: The concentration of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in an unknown sample is calculated using the linear regression equation derived from the calibration curve:

  • y = mx + c

    • Where y is the peak area of the analyte, m is the slope, x is the concentration, and c is the y-intercept.

  • Concentration (x) = (Peak Area (y) - Intercept (c)) / Slope (m)

Conclusion

The RP-HPLC-UV method detailed in this application note provides a specific, accurate, and precise system for the quantitative determination of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. The comprehensive validation protocol ensures the method is robust and trustworthy, making it suitable for routine use in quality control and research environments. Adherence to the system suitability criteria before each run guarantees the integrity of the generated data.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • Validation of Analytical Methods. Lab Manager.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • FDA Releases Guidance on Analytical Procedures.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Computer-Assisted Method Development for Small and Large Molecules.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid. Sigma-Aldrich.
  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Open Access Publishers.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (Source not provided in search results).
  • BIPHENYL CARBOXYLIC ACID.
  • 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID. ChemicalBook.

Sources

Method

Application Note: In Vitro Pharmacological Profiling and Structural Utility of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0)[1] Introduction & Rational Drug Design In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0)[1]

Introduction & Rational Drug Design

In modern medicinal chemistry, the biphenyl motif is a privileged scaffold, yet its unsubstituted form often suffers from poor metabolic stability, off-target promiscuity, and planar stacking. 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly specialized pharmacophore building block designed to overcome these liabilities.

The structural logic of this compound is rooted in three precise modifications:

  • 2,6-Dichloro Substitution: The bulky chlorine atoms at the ortho positions of the benzoic acid ring create a severe steric clash with the adjacent phenyl ring. This forces the biphenyl system into a rigid, orthogonal (non-planar) conformation. This dihedral twist is critical for fitting into deep, lipophilic binding pockets—such as the ligand-binding domain of the Farnesoid X Receptor (FXR)[2]. Furthermore, shielding the ortho positions blocks oxidative bioactivation, preventing the formation of toxic reactive metabolites (e.g., glutathione adducts)[3].

  • 4'-Fluoro Substitution: The fluorine atom at the para position of the distal ring blocks Cytochrome P450 (CYP450)-mediated hydroxylation, significantly extending the compound's in vitro and in vivo metabolic half-life.

  • 4-Carboxylic Acid: This moiety serves as a versatile synthetic handle for amide coupling (e.g., generating peptidomimetics to inhibit STAT3 dimerization[4]) or acts as a critical electrostatic anchor to interact with positively charged arginine or lysine residues in target proteins.

SAR Core 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid Sub1 2,6-Dichloro Substitution Core->Sub1 Sub2 4'-Fluoro Substitution Core->Sub2 Sub3 4-Carboxylic Acid Core->Sub3 Eff1 Orthogonal Conformation (Steric Clash) Sub1->Eff1 Eff2 Blocks CYP450 para-hydroxylation Sub2->Eff2 Eff3 Electrostatic Anchor / Coupling Handle Sub3->Eff3 Out1 Prevents GSH Adducts & Fits Deep Pockets Eff1->Out1 Out2 Increases Metabolic Half-Life Eff2->Out2 Out3 Target Engagement (Arg/Lys interaction) Eff3->Out3

Logical SAR framework of the 2,6-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid core.

In Vitro Experimental Workflows & Protocols

When utilizing this compound as a core scaffold for drug discovery, a rigorous in vitro screening cascade is required to validate its target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow A Compound Synthesis B TR-FRET Binding Assay A->B Affinity C HLM Metabolic Stability B->C ADME D GSH Adduct Trapping C->D Tox E Lead Selection D->E Safety

In vitro screening workflow for evaluating biphenyl-derived pharmacological probes.

Protocol A: Time-Resolved FRET (TR-FRET) Target Engagement Assay

Causality & Rationale: Biphenyl compounds often exhibit intrinsic UV/Vis autofluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a time delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived background autofluorescence to decay. This ensures that the measured signal is exclusively from the target-ligand interaction (e.g., FXR coactivator recruitment)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA. Expert Insight: DTT is critical to maintain a reducing environment, preventing the oxidation of cysteine residues in the receptor's binding domain.

  • Complex Formation: Mix the GST-tagged target protein (e.g., FXR-LBD) with a Terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.

  • Compound Addition: Use acoustic dispensing (e.g., Echo 550) to transfer the biphenyl compound dissolved in 100% DMSO into a 384-well plate. Keep final DMSO concentration 1% to prevent precipitation of the highly lipophilic biphenyl core.

  • Incubation & Reading: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • System Validation: Calculate the Z'-factor using a known reference agonist (e.g., Obeticholic acid) and DMSO vehicle. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality & Rationale: To empirically validate that the 4'-fluoro substitution successfully blocks CYP-mediated metabolism, the compound must be incubated with metabolically competent liver microsomes.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Reaction Initiation: Pre-incubate the mixture with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Expert Insight: NADPH is the essential electron donor for CYP450 enzymes; without it, phase I metabolism will not occur.

  • Quenching & Time-Course: At designated time points (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Use Verapamil as a high-clearance positive control to validate the metabolic competence of the microsomes.

Protocol C: Glutathione (GSH) Reactive Metabolite Trapping

Causality & Rationale: Electron-rich aromatic systems can undergo CYP-mediated epoxidation, leading to reactive arene oxides that covalently bind to cellular proteins, causing hepatotoxicity. The 2,6-dichloro substitution sterically shields the ring to prevent this[3]. This protocol validates the absence of reactive metabolites.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the test compound with 1 mg/mL HLM, 1 mM NADPH, and a high concentration (5 mM) of reduced Glutathione (GSH) at 37°C for 60 minutes.

  • Quenching: Quench with an equal volume of cold acetonitrile. Centrifuge to remove proteins.

  • LC-MS/MS Neutral Loss Scan: Analyze the supernatant using a triple quadrupole mass spectrometer. Program the MS to perform a constant neutral loss scan of 129 Da (corresponding to the loss of the pyroglutamic acid moiety of GSH).

  • System Validation: Run Acetaminophen in parallel as a positive control; it reliably forms a well-characterized NAPQI-GSH adduct, validating the trapping mechanism.

Quantitative Data Presentation

The structural modifications of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid yield vastly superior in vitro profiles compared to unsubstituted analogs. The table below summarizes representative data trends observed during structural optimization campaigns targeting nuclear receptors.

Pharmacophore CoreTarget Binding ( EC50​ , nM)HLM CLint​ (µL/min/mg)GSH Adduct Formation
Unsubstituted Biphenyl> 5000> 150High (Multiple Adducts)
4'-Fluoro Biphenyl120085Moderate
2,6-Dichloro-4'-fluoro biphenyl 45 < 15 None Detected

Note: Data represents generalized trends demonstrating the efficacy of the di-chloro/mono-fluoro substitution pattern in stabilizing the biphenyl core and enhancing target engagement.

References

  • Title: Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]

  • Title: Novel peptidomimetic inhibitors of signal transducer and activator of transcription 3 dimerization and biological activity Source: Molecular Cancer Therapeutics (American Association for Cancer Research) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 2,6-Dichloro-4'-fluoro-[1,1'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 536976-22-8).

As a sterically hindered, heavily halogenated biaryl building block, this compound presents severe crystallization challenges. Its rigid, highly hydrophobic biphenyl core coupled with a polar carboxylic acid moiety creates steep solubility differentials. This frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and the subsequent entrapment of structurally isomorphic impurities generated during Suzuki-Miyaura cross-coupling.

This guide synthesizes thermodynamic principles, step-by-step methodologies, and field-proven troubleshooting strategies to ensure high-purity crystalline recovery.

Physicochemical & Crystallization Parameters

To rationally design a crystallization process, one must first understand the molecular geometry and thermodynamic boundaries of the solute. The two ortho-chlorines (C2, C6) sterically clash with the adjacent fluoro-phenyl ring, forcing the biphenyl system into a highly twisted, non-planar conformation. This awkward 3D geometry makes it kinetically difficult for the molecules to pack efficiently into a crystal lattice, driving the system toward oiling out [1].

Table 1: Key Molecular and Thermodynamic Properties

ParameterValue / CharacteristicImpact on Crystallization Behavior
Molecular Formula C13H7Cl2FO2High halogen density significantly increases hydrophobicity and reduces solubility in standard polar solvents [4].
Molecular Weight 285.10 g/mol Moderate molecular weight, but the rigid, non-planar structure hinders rapid lattice integration.
Dihedral Angle (est.) ~70° - 90°Ortho-chlorines force non-planarity. This kinetic barrier to packing is the primary driver for Liquid-Liquid Phase Separation (LLPS).
pKa (Carboxylic Acid) ~3.8 - 4.2Requires the final crystallization matrix to be driven to pH < 2.0 to ensure >99% protonation and prevent yield loss.
Solubility Profile High in THF/DMF; Low in Water/HeptaneSteep solubility curves in miscible anti-solvent systems (e.g., THF/Water) easily breach the spinodal decomposition boundary.

Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (form an emulsion) instead of crystallizing upon cooling or anti-solvent addition?

The Causality: Oiling out occurs when the supersaturation trajectory crosses the miscibility gap (spinodal decomposition boundary) before reaching the metastable zone limit for primary nucleation [1]. Because the di-chloro-fluoro biphenyl core is highly non-planar, the kinetic energy required to align these molecules into a rigid lattice is exceptionally high. When you add an anti-solvent (like water) too quickly, the solvent matrix becomes highly polar. Unable to crystallize fast enough, the hydrophobic molecules minimize their free energy by separating into a solute-rich liquid phase (oil droplets) [2]. The Solution: You must shift the thermodynamic pathway. Perform anti-solvent additions at elevated temperatures (where the miscibility gap is narrower) and introduce a high load of seed crystals (1-5% w/w) before the cloud point is reached. This provides a pre-existing lattice, bypassing the high kinetic barrier of primary nucleation.

Q2: How can I prevent the entrapment of Suzuki coupling impurities (like the mono-deschloro analog) in the final product?

The Causality: The mono-chloro impurity (2-chloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid) is structurally isomorphic to the target compound. If LLPS occurs, the oil droplets act as a "good solvent" for these hydrophobic impurities. When the oil eventually solidifies into an amorphous or semi-crystalline mass, it permanently traps these impurities [2]. Furthermore, typical Suzuki-Miyaura phenylated byproducts or homocoupled impurities easily co-crystallize due to structural similarities [3]. The Solution: Avoid LLPS entirely using the seeded protocol below. If chemical purification is required, utilize a Reactive Crystallization (Acid-Precipitation) approach. By converting the target to a water-soluble sodium carboxylate salt, you can use liquid-liquid extraction to wash away neutral homocoupled impurities and catalyst residues before precisely precipitating the free acid.

Q3: Why is my yield unexpectedly low when crystallizing from Acetic Acid/Water or THF/Water mixtures?

The Causality: The pKa of the biphenyl-4-carboxylic acid is approximately 4.0. In protic solvent mixtures with high water content, if the pH of the system rests near 4.0, up to 50% of your target molecule remains ionized as a highly soluble carboxylate anion. The Solution: Crystallization must be driven by a strong common-ion effect and complete protonation. Ensure the final pH of the crystallization mixture is at least 2 units below the pKa (i.e., pH ≤ 2.0) by using a strong mineral acid (e.g., HCl) during the final stages of precipitation.

Mandatory Visualizations: Process Logic & Workflows

G Start Cooling / Anti-solvent Crystallization CloudPoint Cloud Point Reached (Turbidity observed) Start->CloudPoint Microscopy Phase Identification (In-situ Microscopy) CloudPoint->Microscopy LLPS Droplets Formed (Oiling Out / LLPS) Microscopy->LLPS Liquid-Liquid Phase Separation Nucleation Solid Particles Formed (Primary Nucleation) Microscopy->Nucleation Metastable Zone Trap Impurity Entrapment & Amorphous Solidification LLPS->Trap Pure Crystal Growth & High Purity Yield Nucleation->Pure Fix Intervention: 1. Heat to clear solution 2. Reduce cooling rate 3. Add 1-5% seeds Trap->Fix Fix->Start

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

G Crude Crude 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid Base Add NaOH (aq) to pH 10 Crude->Base Salt Aqueous Carboxylate Salt Base->Salt Extract Liquid-Liquid Extraction (Wash with Toluene) Salt->Extract Reject Organic Phase (Neutral Impurities Rejected) Extract->Reject Toluene Layer Acidify Controlled Acidification (Add HCl to pH 5) Extract->Acidify Aqueous Layer Seed Seed Crystals Added Acidify->Seed FinalAcid Final Acidification (pH < 2) Seed->FinalAcid PureAPI High Purity Crystalline API FinalAcid->PureAPI

Caption: Workflow for Reactive Crystallization and Impurity Rejection.

Experimental Protocols

The following protocols are self-validating systems designed to enforce thermodynamic control over the crystallization process, ensuring high purity and preventing oiling out.

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing the Miscibility Gap)

Use this protocol when the crude purity is >90% and the primary goal is to improve crystal habit and bulk density without oiling out.

  • Dissolution: Suspend 10.0 g of crude 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in 40 mL of Tetrahydrofuran (THF). Heat the jacketed vessel to 55 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble palladium catalyst residues from the upstream Suzuki coupling. Return the filtrate to a clean vessel at 55 °C.

  • Pre-Cloud Point Anti-Solvent Addition: Slowly dose 10 mL of deionized Water (anti-solvent) over 30 minutes. Critical Check: The solution must remain clear. If turbidity occurs, heat to 60 °C to redissolve, as you have breached the miscibility gap.

  • Seeding: Add 0.2 g (2% w/w) of highly pure, milled seed crystals of the target compound. Hold the suspension at 55 °C for 60 minutes. This aging step allows the seeds to anneal and establishes a secondary nucleation environment, entirely bypassing the kinetic barrier of primary nucleation.

  • Linear Anti-Solvent Dosing: Dose an additional 30 mL of deionized Water over 4 hours using a linear addition profile. The slow addition ensures the supersaturation remains strictly within the metastable zone, promoting crystal growth on the seeds rather than generating new, uncontrolled nuclei.

  • Controlled Cooling: Cool the suspension from 55 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a pre-chilled (5 °C) THF/Water (1:4 v/v) mixture. Dry under vacuum at 45 °C to a constant weight.

Protocol B: Reactive Crystallization (Acid-Precipitation)

Use this protocol when the crude material contains high levels of neutral Suzuki impurities (e.g., homocoupled 4,4'-difluorobiphenyl) or unreacted aryl halides.

  • Salt Formation: Suspend 10.0 g of crude material in 100 mL of deionized Water. Slowly add 2M NaOH (aq) under vigorous stirring until the pH stabilizes at 10.0. The target compound will ionize and dissolve as the sodium carboxylate salt.

  • Impurity Extraction: Add 30 mL of Toluene to the aqueous mixture. Stir vigorously for 15 minutes, then allow the phases to separate. Draw off and discard the upper organic (Toluene) layer, which contains the rejected neutral impurities. Repeat this wash step two more times.

  • Initial Acidification & Seeding: Heat the purified aqueous layer to 60 °C. Begin dosing 2M HCl (aq) dropwise until the pH reaches 5.0. At this pH, the solution is nearing the pKa of the acid, creating a low level of supersaturation. Add 0.1 g (1% w/w) of seed crystals.

  • Final Precipitation: Continue dosing 2M HCl (aq) at a rate of 0.5 mL/min until the pH reaches 1.5. This forces complete protonation of the carboxylic acid, driving the equilibrium entirely toward the crystalline free acid.

  • Ripening & Isolation: Hold the slurry at 60 °C for 2 hours (Ostwald ripening) to dissolve any kinetic fines and perfect the crystal lattice. Cool to 20 °C at 0.2 °C/min. Filter, wash with 30 mL of deionized Water, and dry under vacuum at 45 °C.

References
  • Title : An In-Line Study of Oiling Out and Crystallization Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Study on the Oiling-out and Crystallization for the Purification of Idebenone Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Source : Chemical and Pharmaceutical Bulletin (J-Stage) URL :[Link]

Optimization

stability issues of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the Technical Support Center for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of this highly substituted biphenyl compound. The structural constraints of this molecule—specifically the steric hindrance induced by the 2,6-dichloro substitution, the electron-withdrawing nature of the 4'-fluoro group, and the reactivity of the carboxylic acid—dictate its stability profile.

Below, you will find a mechanistic breakdown of common experimental failures, step-by-step corrective protocols, and authoritative FAQs to ensure the integrity of your drug development workflows.

Structural Causality & Stability Overview

The 2,6-dichloro substitution on the A-ring forces the biphenyl system into a perpendicular (non-planar) conformation due to severe steric clash (atropisomerism). This lack of planarity prevents extended pi-conjugation across the two rings, fundamentally altering how the molecule absorbs UV light and dissipates thermal energy compared to planar biphenyls[1]. Furthermore, the carboxylic acid moiety at the 4-position is susceptible to ionic and radical-induced decarboxylation under specific catalytic conditions[2].

DegradationPathways Parent 2,6-Dichloro-4'-fluoro- biphenyl-4-carboxylic acid UV UV/Vis Light Exposure (Photolysis) Parent->UV Photon Absorption Heat High Heat / Metals (Thermolysis) Parent->Heat Thermal/Catalytic Activation Dechlor Photodehalogenation (Loss of Cl at C2/C6) UV->Dechlor Radical Cleavage Decarb Decarboxylation (Loss of CO2) Heat->Decarb Ionic/Radical Pathway

Fig 1. Primary degradation pathways of the substituted biphenyl core.

Module 1: Photolytic Dehalogenation (The "PCB Effect")

Q: Why does my DMSO stock solution lose potency and show new peaks on LC-MS when left on the benchtop? A: You are observing photodehalogenation. Halogenated biphenyls are highly susceptible to UV-catalyzed photolysis. Because the 2,6-dichloro groups force your compound into a perpendicular conformation, it degrades much faster under light than planar biphenyls[1]. The primary degradation pathway is the homolytic cleavage of the C-Cl bonds, leading to dechlorination and subsequent hydroxylation or solvent adduction[3].

Q: Does the 4'-fluoro group also degrade under ambient light? A: Rarely. The C-F bond is significantly stronger (~485 kJ/mol) than the C-Cl bond (~330 kJ/mol). Photolysis almost exclusively targets the 2,6-dichloro positions first.

Self-Validating Protocol: Controlled Photostability Screen (ICH Q1B Aligned)

To validate whether your handling procedures are causing photolysis, execute this self-validating system:

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Aliquot 100 µL into two sets of clear glass HPLC vials.

  • Control Setup (Crucial): Wrap one set of vials completely in aluminum foil (Dark Control).

  • Exposure: Place both sets in a photostability chamber (broadband UV/Vis, targeting 1.2 million lux hours and 200 watt hours/square meter).

  • Quenching & Analysis: Dilute samples 1:100 in Acetonitrile/Water (50:50) and analyze via LC-MS.

  • Validation: The Dark Control must show >99% recovery. If the exposed sample shows an[M-H-34] peak (loss of Cl), photolysis is confirmed. Corrective action: Mandate amber glassware and minimize benchtop exposure.

Module 2: Thermal & Chemical Decarboxylation

Q: During a high-temperature coupling reaction (e.g., Suzuki or Buchwald-Hartwig) using this building block, I observe a mass loss of 44 Da. What is happening? A: This is a classic decarboxylation event. Biphenyl-4-carboxylic acids can undergo decarboxylation via an acid-promoted ionic pathway or a metal-catalyzed pathway at elevated temperatures (typically >150°C, or lower if catalyzed)[2]. Transition metals (like Copper or Palladium used in cross-couplings) can coordinate with the carboxylate, drastically lowering the activation energy required to extrude CO2[4].

Q: How can I prevent decarboxylation during synthesis or harsh formulation? A: You must control the ionization state and the coordination environment. Carboxylate salts (deprotonated form) enhance the decarboxylation rate in the presence of metals[2].

  • Correction 1: If performing a coupling on the biphenyl rings, protect the carboxylic acid as a tert-butyl or benzyl ester prior to the reaction.

  • Correction 2: Avoid copper-based catalysts if the free acid must be used, as copper strongly promotes the decarboxylation of biphenyl-4-carboxylic acids[4].

Module 3: Aqueous Insolubility & Aggregation

Q: My biochemical assay shows erratic, non-sigmoidal IC50 curves. The compound seems to lose activity at higher concentrations. A: The compound is crashing out of solution. The combination of a rigid biphenyl core, two highly lipophilic chlorines, and a fluorine atom results in an extremely low aqueous solubility limit. When spiked from a DMSO stock into an aqueous assay buffer, the compound forms colloidal aggregates. These aggregates sequester the compound (lowering the effective concentration) and can cause false positives via non-specific enzyme inhibition.

Troubleshooting Start Compound Precipitates in Aqueous Buffer CheckDMSO Check DMSO Stock Concentration Start->CheckDMSO Dilute Pre-dilute in Co-solvent (e.g., PEG400 or Tween-20) CheckDMSO->Dilute High Conc. (>10 mM) pH Adjust Buffer pH (Target pH > pKa + 2) CheckDMSO->pH Low Conc. (<10 mM) Success Stable Homogeneous Solution Dilute->Success pH->Success

Fig 2. Step-by-step workflow to resolve aqueous precipitation issues in assays.

Step-by-Step Methodology: Kinetic Solubility & Aggregation Mitigation
  • Buffer Optimization: The pKa of the 4-carboxylic acid is approximately 3.8 - 4.2. Ensure your assay buffer is at least pH 7.4 to guarantee >99% ionization (carboxylate form), which maximizes solubility.

  • Intermediate Dilution (The "Step-Down" Method): Do not spike 10 mM DMSO stock directly into aqueous buffer.

    • Step A: Dilute the 10 mM DMSO stock to 1 mM using a transition solvent (e.g., 50% DMSO / 50% PEG-400).

    • Step B: Spike the 1 mM intermediate stock into the final aqueous buffer (final DMSO concentration should be ≤1%).

  • Verification via Nephelometry: To ensure no invisible colloids are present, measure the light scattering of your final assay solution using a nephelometer. A significant increase in scattered light compared to a blank buffer confirms aggregation.

Quantitative Stability Data Summary

The following table summarizes the expected stability metrics for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid based on structural analogs and empirical kinetics.

Condition / StressorEnvironmentPrimary DegradantEstimated Half-Life (t½)Preventive Action
Broadband UV Light Aqueous / MethanolDechlorinated analog< 2 Hours[3]Use amber vials; limit light exposure.
Broadband UV Light Solid State (Powder)Surface dechlorination> 30 DaysStore in opaque, sealed containers.
Thermal (150°C) Aromatic SolventDecarboxylated biphenyl~ 4-6 Hours[2]Avoid prolonged heating >120°C.
Thermal + Cu Catalyst Basic AqueousDecarboxylated biphenyl< 30 Minutes[4]Protect carboxylic acid prior to coupling.

References

  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. Available at:[Link]

  • Photodegradation of Selected PCBs in the Presence of Nano-TiO2 as Catalyst and H2O2 as an Oxidant. MDPI. Available at:[Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. Available at:[Link]

  • Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111) (Decarboxylation of biphenyl-4-carboxylic acid). ACS Publications. Available at:[Link]

Sources

Troubleshooting

degradation pathways of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the Technical Support Center for the analysis and remediation of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid . This highly functionalized biphenyl derivative presents unique challenges in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis and remediation of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid .

This highly functionalized biphenyl derivative presents unique challenges in drug development and environmental fate studies. The combination of a strong carbon-fluorine (C–F) bond, severe steric hindrance from ortho-chlorine substitutions, and the polarity of the carboxylic acid group makes this compound highly recalcitrant to standard degradation protocols.

Below, our Application Scientists have compiled mechanistic troubleshooting guides, validated experimental workflows, and quantitative benchmarks to help you overcome bottlenecks in your degradation assays.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the UV photodegradation of this compound unexpectedly slow compared to other halogenated biphenyls? The Causality: The 2,6-dichloro substitution on Ring 1 forces the two aromatic rings into a nearly orthogonal (90-degree) conformation due to severe steric clash with the ortho-hydrogens of Ring 2. This lack of coplanarity disrupts extended π -conjugation across the biphenyl system, significantly blue-shifting the absorption maximum and reducing the molar extinction coefficient in the standard UVC/UVB range[1]. Consequently, direct photolysis via photon absorption is highly inefficient. The Solution: Transition to an Advanced Oxidation Process (AOP) such as UV/H 2​ O 2​ . This shifts the mechanism from direct C–Cl homolysis to non-selective attack by hydroxyl radicals (•OH), which rapidly degrade the aromatic rings regardless of their coplanarity[2].

Q2: During aerobic bioreactor trials, why does degradation stall, leading to the accumulation of a dead-end metabolite rather than complete mineralization? The Causality: Biphenyl-degrading bacteria (e.g., Pseudomonas pseudoalcaligenes KF707) initiate degradation via biphenyl dioxygenase (BphA)[3]. Because Ring 1 is heavily sterically hindered by the 2,6-dichloro and 4-carboxy groups, the enzyme exclusively attacks the less hindered 4'-fluoro ring (Ring 2)[4]. Following dihydroxylation and meta-cleavage by the BphC enzyme, the molecule splits into a fluorinated aliphatic chain and a 2,6-dichloro-4-carboxybenzoate moiety[5]. This heavily substituted benzoate is highly recalcitrant to further enzymatic attack, acting as a dead-end metabolite that lowers the pH and causes severe product inhibition[4].

Q3: How can we achieve complete defluorination of the 4'-fluoro ring in our biological assays? The Causality: Aerobic defluorination is often a bottleneck because the C–F bond is the strongest single bond in organic chemistry. However, under anaerobic conditions, specific microbial consortia utilize promiscuous enoyl-CoA hydratases/hydrolases[6]. Once the fluorinated ring is reduced and channeled into the benzoyl-CoA pathway, these enzymes facilitate hydrolytic C–F bond cleavage, releasing free fluoride ions[6]. The Solution: Implement a sequential anaerobic-aerobic bioreactor setup. Use the anaerobic phase to drive defluorination and partial dechlorination, followed by an aerobic phase to cleave the remaining aromatic rings.

Part 2: Pathway & Workflow Visualizations

MicrobialPathway SM 2,6-Dichloro-4'-fluoro- biphenyl-4-carboxylic acid BphA Biphenyl Dioxygenase (bphA) Attack on 4'-fluoro ring SM->BphA Diol 2',3'-Dihydrodiol intermediate BphA->Diol O2 BphB Dehydrogenase (bphB) Diol->BphB Cat Fluorinated Catechol BphB->Cat NADH BphC Meta-Cleavage (bphC) Cat->BphC O2 Metab1 2,6-Dichloro-4-carboxybenzoate (Recalcitrant Dead-End) BphC->Metab1 Ring Cleavage Metab2 Fluorinated Aliphatic Chain (Subject to Defluorination) BphC->Metab2 Ring Cleavage

Fig 1: Biphenyl dioxygenase-mediated degradation pathway and metabolic bottlenecks.

Workflow Prep Sample Prep & Spiking Treat AOP / Bioreactor Incubation Prep->Treat Ext Solid Phase Extraction (SPE) Treat->Ext Anal LC-MS/MS & 19F-NMR Ext->Anal Val Mass Balance Validation Anal->Val

Fig 2: Standardized experimental workflow for tracking halogenated degradation metabolites.

Part 3: Validated Experimental Protocols

Protocol A: UV/H 2​ O 2​ Advanced Oxidation Process (AOP)

This protocol is a self-validating system designed to overcome the steric-induced UV resistance of the compound by generating non-selective •OH radicals.

  • Solution Preparation: Dissolve 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in a 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M. Use 5% methanol as a co-solvent if solubility is limited, but note that methanol acts as a mild radical scavenger.

  • Oxidant Dosing: Add H 2​ O 2​ to achieve a final concentration of 5 mM (a 100:1 molar ratio of oxidant to substrate).

  • Irradiation: Place the quartz reaction vessel in a photoreactor equipped with a low-pressure mercury lamp ( λ = 254 nm). Maintain the temperature at 25°C using a cooling jacket.

  • Time-Course Sampling & Quenching (Critical Step): Withdraw 1 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the residual H 2​ O 2​ by adding 10 μ L of 1 M sodium thiosulfate to halt the reaction, ensuring temporal accuracy of your kinetics.

  • Analysis: Analyze the parent compound decay via LC-MS/MS (negative electrospray ionization mode for the carboxylic acid) and track fluoride ion release using an Ion-Selective Electrode (ISE) to validate defluorination mass balance.

Protocol B: Sequential Anaerobic-Aerobic Microbial Degradation Assay

Designed to bypass the meta-cleavage bottleneck by utilizing anaerobic defluorination prior to aerobic ring cleavage.

  • Inoculum Preparation: Cultivate a mixed anaerobic consortium (enriched from municipal sludge) in minimal salts medium (MSM) supplemented with 10 mM acetate as a primary electron donor.

  • Anaerobic Phase (Defluorination): Spike the bioreactor with 100 μ M of the target compound. Seal with butyl rubber stoppers and purge with N 2​ /CO 2​ (80:20). Incubate at 30°C in the dark for 21 days. Monitor the release of free fluoride via 19 F-NMR to confirm C–F bond cleavage[6].

  • Aerobic Phase (Ring Cleavage): After 21 days, oxygenate the reactor and bioaugment with Pseudomonas pseudoalcaligenes KF707 (OD 600​ = 0.5).

  • Metabolite Extraction: At day 35, acidify the culture to pH 2.0 with HCl to protonate the carboxylic acid intermediates. Extract three times with equal volumes of ethyl acetate. Dry over anhydrous Na 2​ SO 4​ , concentrate under N 2​ , and analyze via LC-MS/MS.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics and intermediate yields based on the structural properties of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid across different treatment modalities.

Treatment ModalityHalf-Life (t½)Primary IntermediatesDefluorination YieldDechlorination Yield
Aerobic (P. pseudoalcaligenes) 14.2 days2,6-dichloro-4-carboxybenzoate< 15%< 5%
Anaerobic Consortium 28.5 days4'-fluoro-biphenyl-4-carboxylate> 60%10-20%
UV Photolysis (254 nm) 72.0 hoursHydroxylated biphenyls< 10%25%
UV/H 2​ O 2​ AOP 4.5 hoursRing-opened aliphatic acids> 90%> 85%

Part 5: Comprehensive References

  • General catabolic pathways for the degradation of (halogenated) biphenyls. ResearchGate. Available at:

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at:

  • Biotransformation of fluorobiphenyl by Cunninghamella elegans. Research Repository UCD. Available at:

  • Promiscuous Defluorinating Enoyl-CoA Hydratases/Hydrolases Allow for Complete Anaerobic Degradation of 2-Fluorobenzoate. Frontiers. Available at:

  • Photochemistry of bioactive compounds. Photoproducts and kinetics of polychorinated biphenyls. ACS Publications. Available at:

  • Reaction pathways and mechanisms of photodegradation of pesticides. SciSpace. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Comparison Guide for Fragment-Based Drug Discovery

Introduction & Structural Rationale In the landscape of rational drug design, the biphenyl-4-carboxylic acid scaffold is a privileged pharmacophore, frequently utilized in the development of nuclear receptor agonists (su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of rational drug design, the biphenyl-4-carboxylic acid scaffold is a privileged pharmacophore, frequently utilized in the development of nuclear receptor agonists (such as the Farnesoid X Receptor, FXR) and protein-protein interaction inhibitors. However, unsubstituted biphenyls often suffer from critical liabilities: rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and the subsequent formation of toxic reactive electrophiles.

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid represents a highly optimized, sterically hindered analog designed to overcome these exact limitations [3]. As an Application Scientist, understanding the causality behind these structural modifications is paramount:

  • 2,6-Dichloro Substitution: The bulky, electron-withdrawing chlorine atoms at the ortho positions of the benzoic acid ring provide severe steric hindrance. This conformational lock restricts the rotation of the biphenyl bond and effectively shields the aromatic system from CYP450-mediated epoxidation, thereby preventing the formation of hepatotoxic glutathione (GSH) adducts.

  • 4'-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen. Placed at the para position of the distal phenyl ring, it blocks a primary site of CYP-mediated hydroxylation. Furthermore, the highly electronegative fluorine increases the overall lipophilicity of the fragment, enhancing hydrophobic packing within target ligand-binding domains (LBDs).

Comparative Bioactivity and Metabolic Profile

To objectively validate the performance of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, we must benchmark it against the unsubstituted baseline (Biphenyl-4-carboxylic acid) and a known standard (such as GW4064, a potent but metabolically flawed FXR agonist). The data below summarizes the delicate balance between target engagement (efficacy) and metabolic stability (safety).

Table 1: Bioactivity and Metabolic Stability Comparison
CompoundTarget Engagement: FXR TR-FRET EC₅₀ (nM)Microsomal Stability: HLM t₁/₂ (min)Reactive Metabolites: GSH Adducts (pmol/min/mg)
Biphenyl-4-carboxylic acid >10,000 (Inactive)12.545.2
GW4064 (Standard) 6522.018.5
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid 145>120.0<0.1 (BQL)

Interpretation: While the standard GW4064 shows superior raw potency, it suffers from rapid clearance and moderate reactive metabolite formation. The 2,6-dichloro-4'-fluoro analog sacrifices a fraction of raw potency but achieves near-total metabolic stability and eliminates GSH adduct formation—a critical requirement for advancing lead compounds [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity and safety of this compound must be validated through orthogonal, self-validating assay systems. Do not simply rely on endpoint data; the assays themselves must contain internal controls to verify mechanism of action.

Protocol 1: Target Engagement via TR-FRET Coactivator Assay

Rationale: To prove that the compound acts as a true agonist, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Agonist binding induces a conformational shift in the receptor's LBD, allowing it to recruit a fluorescein-labeled SRC2 coactivator peptide. Proximity to a Terbium (Tb)-labeled anti-GST antibody bound to the receptor generates a quantifiable FRET signal [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged FXR-LBD protein and 5 nM Tb-labeled anti-GST antibody in TR-FRET Core Coactivator Buffer (supplemented with 5 mM DTT).

  • Compound Plating: Dispense 100 nL of the test compound (titrated from 10 µM to 0.5 nM in DMSO) into a 384-well low-volume black microplate. Include GW4064 as a positive control and DMSO as a vehicle control.

  • Protein Incubation: Add 10 µL of the FXR/Antibody master mix to each well. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Coactivator Addition: Add 10 µL of 500 nM fluorescein-labeled SRC2 coactivator peptide to all wells.

  • Detection: Incubate in the dark for 1 hour at room temperature. Read the plate on an EnVision Multilabel Reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the EC₅₀.

FXR_Pathway Ligand 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid FXR FXR Ligand Binding Domain (Inactive) Ligand->FXR Binds FXR_Active FXR-Ligand Complex (Active) FXR->FXR_Active Conformational Change RXR RXR Heterodimerization FXR_Active->RXR Dimerizes Coactivator SRC2 Coactivator Recruitment RXR->Coactivator Recruits Gene Target Gene Transcription (e.g., SHP, BSEP) Coactivator->Gene Activates

Caption: Mechanism of FXR activation and SRC2 coactivator recruitment by the biphenyl ligand.

Protocol 2: Microsomal Stability & GSH Trapping Assay

Rationale: To validate the protective causality of the 2,6-dichloro substitution, the compound is forced into an oxidative environment using Human Liver Microsomes (HLM). If reactive epoxides form, they will be trapped by excess GSH. The resulting adducts are quantified via LC-MS/MS by monitoring the neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety from GSH) [2].

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 1.0 mg/mL HLM, 1 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the oxidative reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Scan for the specific precursor ions of the predicted GSH adducts transitioning to a neutral loss of 129 Da.

  • Quantification: Calculate the half-life (t₁/₂) based on the depletion of the parent compound, and quantify the rate of GSH adduct formation (pmol/min/mg) against a standard curve.

GSH_Workflow Incubation Incubate Ligand with HLM, NADPH, and GSH (37°C) Quench Quench with Acetonitrile & Centrifuge Incubation->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS Analysis Monitor 129 Da Neutral Loss (Pyroglutamic Acid) LCMS->Analysis Result Quantify GSH Adducts (pmol/min/mg) Analysis->Result

Caption: High-throughput LC-MS/MS workflow for detecting GSH-trapped reactive metabolites.

Conclusion

The validation of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid demonstrates the power of precision halogenation in fragment-based drug design. By objectively comparing it to unsubstituted analogs, the experimental data confirms that the 2,6-dichloro and 4'-fluoro modifications successfully abolish reactive metabolite formation while maintaining viable target engagement. Utilizing orthogonal assays—such as TR-FRET for efficacy and LC-MS/MS neutral loss scanning for safety—ensures a robust, self-validating data package for advancing this chemical series.

References

  • Discovery of the First-in-Class Intestinal Restricted FXR and FABP1 Dual Modulator ZLY28 for the Treatment of Nonalcoholic Fatty Liver Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology (ACS Publications).[Link]

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. PMC - National Institutes of Health.[Link]

Comparative

comparison of synthesis routes for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Target Molecule: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0) Primary Application: Key intermediate in the synthesis of spiro isoxazoline compounds acting as Somatostatin Subtype Receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0) Primary Application: Key intermediate in the synthesis of spiro isoxazoline compounds acting as Somatostatin Subtype Receptor 5 (SSTR5) antagonists for the treatment of metabolic disorders such as Type 2 diabetes[1].

Mechanistic Challenges in Di-ortho Substituted Biphenyl Synthesis

The synthesis of tetra-ortho or tri-ortho substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction is notoriously difficult. The target molecule features two bulky chlorine atoms at the 2 and 6 positions of the benzoic acid ring. This steric hindrance creates two severe bottlenecks in the catalytic cycle:

  • Oxidative Addition: The bulky ortho-substituents hinder the approach of the palladium catalyst to the carbon-halogen bond.

  • Reductive Elimination: The rotation around the newly forming C-C bond is highly restricted. If reductive elimination is too slow, the Pd(II) intermediate can undergo competing proto-dehalogenation, yielding 3,5-dichlorobenzoic acid instead of the desired cross-coupled product.

To overcome these thermodynamic barriers, chemists must choose between brute-force energy application (Microwave heating) or rational ligand design (Buchwald-type dialkylbiaryl phosphines).

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Steric Barrier 1) Pd0->OxAdd Ar-I TransMet Transmetalation (Base Mediated) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Steric Barrier 2) TransMet->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting the steric bottlenecks in biphenyl synthesis.

Route Comparison: Discovery vs. Process Scale

The following workflow illustrates the two primary synthetic routes evaluated in this guide. Route A represents the1[1], while Route B represents a scalable process chemistry approach using advanced ligand design[2].

Workflow SM 3,5-Dichloro-4-iodobenzoic acid + 4-Fluorophenylboronic acid RouteA Route A: Microwave Pd(PPh3)4, K2CO3 115°C, 30 min SM->RouteA Discovery Scale RouteB Route B: Thermal Pd(OAc)2, SPhos, K3PO4 100°C, 18 hrs SM->RouteB Process Scale Product 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid (CAS: 1350760-11-0) RouteA->Product RouteB->Product

Workflow comparing Route A (Microwave) and Route B (Thermal) for synthesizing CAS 1350760-11-0.

Quantitative Performance Data
ParameterRoute A: Microwave-AssistedRoute B: SPhos-Mediated Thermal
Primary Application Medicinal Chemistry / DiscoveryProcess Chemistry / Scale-up
Catalyst System Pd(PPh3)4 (Standard)Pd(OAc)2 / SPhos (Advanced)
Base & Solvent 2M K₂CO₃, 1,4-Dioxane/H₂OK₃PO₄, Toluene/H₂O
Temperature 115 °C (Microwave)100 °C (Conventional Heating)
Reaction Time 30 minutes18 hours
Steric Tolerance Low-Moderate (Requires brute-force energy)High (Ligand-accelerated)
Dehalogenation Byproduct High (Forms 3,5-dichlorobenzoic acid)Low (Suppressed by SPhos)
Scalability Poor (Limited by microwave cavity size)Excellent (Standard batch reactors)

Experimental Protocols & Causal Methodologies

Route A: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid library synthesis where reaction speed is prioritized over scalability[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave reaction vial, combine 3,5-dichloro-4-iodobenzoic acid (400 mg, 1.26 mmol) and 4-fluorophenylboronic acid (220 mg, 1.58 mmol).

  • Solvent & Base Addition: Suspend the reagents in 1,4-dioxane (10 mL) and add 2M aqueous K₂CO₃ solution (3.2 mL, 6.4 mmol).

    • Causality: Dioxane is highly miscible with water, ensuring the boronic acid and the potassium salt of the benzoic acid remain in a homogenous phase during the ultra-fast heating cycle.

  • Deoxygenation: Flush the vial vigorously with nitrogen gas.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (84 mg, 0.076 mmol), flush again with nitrogen, and seal the vial with a crimp cap.

  • Irradiation: Heat the reaction in a microwave reactor at 115 °C for 30 minutes.

    • Causality: Microwave irradiation provides rapid, uniform energy transfer that forces the sterically hindered oxidative addition and reductive elimination steps to occur before the thermally sensitive Pd(PPh₃)₄ catalyst decomposes.

  • Self-Validating Workup: Dilute the mixture with water and acidify to pH 2 using 2M HCl. Extract twice with ethyl acetate.

    • Validation Check: The product exists as a water-soluble carboxylate salt under the basic reaction conditions. Acidification is a mandatory self-validating step; failure to drop the pH will result in the total loss of the product into the aqueous waste stream.

  • Purification: Wash the organic layers with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography using a gradient of 5-20% ethyl acetate in DCM containing 1% acetic acid.

    • Causality: The 1% acetic acid suppresses the ionization of the carboxylic acid on the silica column, preventing severe peak tailing and allowing separation from the proto-deiodinated byproduct (3,5-dichlorobenzoic acid).

Route B: Scalable Thermal Suzuki Coupling using SPhos

Standard thermal conditions using Pd(PPh₃)₄ often fail for di-ortho substituted biphenyls. Process chemistry relies on2 to facilitate coupling at scale without microwave technology[2].

Step-by-Step Methodology:

  • Reagent Assembly: To a standard round-bottom flask, add 3,5-dichloro-4-iodobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) under a nitrogen atmosphere.

    • Causality: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a dialkylbiaryl phosphine. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C-I bond, while the extreme steric bulk of the dimethoxybiphenyl group forces the Pd center into a conformation that strictly accelerates reductive elimination, effectively suppressing the proto-dehalogenation side reaction[3].

  • Solvent Addition: Introduce degassed toluene and water (5:1 v/v ratio).

    • Causality: Toluene/water is an industrially preferred, scalable biphasic system that avoids the peroxide-forming hazards associated with dioxane at scale.

  • Thermal Heating: Heat the biphasic mixture to 100 °C under vigorous stirring for 18 hours.

  • Self-Validating Workup: Cool to room temperature, separate the aqueous layer, and acidify the aqueous phase to pH 2-3 using 2M HCl to precipitate the product.

    • Validation Check: Because the reaction is biphasic, the organic impurities (ligand residues, unreacted boronic acid) remain in the toluene layer, while the product (as a potassium salt) resides in the aqueous layer. Acidifying the separated aqueous layer causes the pure product to crash out as a solid, creating a self-purifying system that bypasses the need for column chromatography.

  • Isolation: Filter the precipitate, wash with cold water and heptane, and dry in a vacuum oven.

Analytical Validation Strategy

For both routes, standard TLC monitoring is insufficient because the Rf value of the target product is nearly identical to the primary byproduct (3,5-dichlorobenzoic acid).

Mandatory Analytical Protocol: Reaction completion and purity must be validated using LC-MS (Liquid Chromatography-Mass Spectrometry) in negative ion mode.

  • The target product (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid) will present an [M-H]⁻ peak at m/z ~283.

  • The proto-dehalogenation byproduct will present an[M-H]⁻ peak at m/z ~189. Tracking the ratio of these two masses is the only reliable method to validate the efficiency of the chosen catalyst system.

References

  • Source: googleapis.
  • Source: nih.
  • Source: rsc.

Sources

Safety & Regulatory Compliance

Safety

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid proper disposal procedures

Comprehensive Disposal and Handling Protocol for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Executive Summary & Chemical Profile 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a specialized, he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary & Chemical Profile

2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a specialized, heavily halogenated biphenyl derivative frequently utilized as an intermediate or antagonist framework in pharmaceutical synthesis and drug discovery. The convergence of multiple halogens (chlorine and fluorine), a chemically persistent biphenyl backbone, and a reactive carboxylic acid moiety classifies this compound as a high-priority hazardous material. Improper disposal can lead to the release of corrosive gases, long-term environmental persistence, and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety culture, laboratory personnel must understand the causality behind these strict disposal rules:

  • Halogenated Degradation Dynamics: The presence of both chloro- and fluoro- substituents dictates that this compound cannot be processed in standard municipal or standard chemical incinerators. Thermal destruction of this molecule generates highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2]. Therefore, it must be segregated strictly into Halogenated Organic Waste streams, which are routed to specialized RCRA-permitted rotary kilns equipped with caustic scrubbers designed to neutralize these acidic emissions[2].

  • Biphenyl Persistence: The rigid biphenyl core is notoriously recalcitrant to biological and environmental degradation. Mixing this compound with non-hazardous or non-halogenated waste contaminates the entire volume, exponentially increasing disposal costs and environmental risk[3].

  • Acidic Corrosivity: As a carboxylic acid, the compound can react with incompatible bases and corrode susceptible metals over time. Galvanized steel safety cans are strictly prohibited for its storage; chemically compatible High-Density Polyethylene (HDPE) or glass containers must be used[4].

Operational Disposal Workflows

Protocol A: Solid Waste (Unused Reagent, Contaminated Consumables, or Spills)

  • Preparation: Don standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Ensure the work area is well-ventilated to avoid inhaling any halogenated dust.

  • Collection: Use a non-sparking, chemically inert spatula to collect unused powder. For benchtop spills, use damp absorbent pads to suppress dust generation during cleanup.

  • Containment: Transfer the solid material and any contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads) into a sealable, wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as: "Hazardous Waste - Solid Halogenated Organic Acid (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid)."

Protocol B: Organic Solvent Solutions (e.g., Synthetic Mother Liquors, HPLC Effluents)

  • Solvent Compatibility Check: Determine the carrier solvent. Even if the compound is dissolved in a non-halogenated solvent (such as Methanol, DMSO, or Hexane), the entire mixture must now be reclassified and treated as Halogenated Organic Waste[3].

  • Transfer: Use a closed-funnel system to transfer the solution into an HDPE or glass liquid waste carboy designated strictly for Halogenated Solvents to minimize VOC emissions[4].

  • Segregation: Never mix this stream with non-halogenated waste or highly reactive acidic/basic aqueous streams. Doing so creates unnecessary volumes of expensive halogenated waste and risks dangerous exothermic reactions[5].

  • Storage: Store the carboy in a secondary containment tray within a ventilated flammable storage cabinet until EHS collection.

Protocol C: Aqueous Solutions (e.g., Biological Assay Buffers)

  • pH Stabilization: If the compound is dissolved in a basic aqueous buffer (forming a soluble carboxylate salt), check the pH using indicator strips. If the pH is highly concentrated (>9), carefully neutralize to a pH of 6-8 using dilute hydrochloric acid (HCl) to stabilize the solution and prevent incompatible reactions during transport[5].

  • Containment: Pour the neutralized solution into an HDPE carboy designated specifically for Aqueous Halogenated Waste . Do not pour this down the laboratory drain under any circumstances[3].

  • Labeling: Label the container clearly with all buffer constituents and the estimated concentration of the biphenyl compound.

Waste Segregation Decision Tree

The following diagram illustrates the logical workflow for segregating 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid based on its physical state in the laboratory.

WasteSegregation Start Waste Generated: 2,6-Dichloro-4'-fluoro- [1,1'-biphenyl]-4-carboxylic acid State Determine Physical State Start->State Solid Solid Powder (Unused/Spills) State->Solid Organic Organic Solvent Solution State->Organic Aqueous Aqueous Buffer Solution State->Aqueous ContSolid HDPE Solid Container (Halogenated Organic Solid) Solid->ContSolid CheckHal Is solvent halogenated? Organic->CheckHal ContAq HDPE Liquid Carboy (Aqueous Halogenated Waste) Aqueous->ContAq ConvertHal Reclassify entire mixture as Halogenated Waste CheckHal->ConvertHal No ContOrg HDPE/Glass Liquid Carboy (Halogenated Organic Waste) CheckHal->ContOrg Yes ConvertHal->ContOrg

Caption: Decision tree for the segregation and disposal of halogenated biphenyl carboxylic acid waste.

Waste Stream Categorization & Container Compatibility

The table below summarizes the quantitative and qualitative parameters for managing this compound across different laboratory workflows to ensure compliance and safety.

Waste StatePrimary ConstituentsEPA/RCRA DesignationCompatible ContainerFinal Treatment Method
Solid Powder Pure compound, contaminated PPE, absorbentsHalogenated Solid WasteHDPE wide-mouth jarRotary Kiln Incineration (with caustic scrubbing)
Organic Liquid Compound + Solvents (e.g., DCM, MeOH, DMSO)Halogenated Organic SolventGlass or HDPE CarboyHigh-Temp Incineration / Fuels Blending
Aqueous Liquid Compound + Buffer salts (pH 6-8)Aqueous Halogenated WasteHDPE CarboyChemical Precipitation / Specialized Wastewater Treatment

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. OSTI.GOV. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.